2-N-Boc-butane-1,2-diamine-HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-(1-aminobutan-2-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-7(6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWCEASKECSUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662576 | |
| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138374-00-2 | |
| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-N-Boc-butane-1,2-diamine-HCl: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-N-Boc-butane-1,2-diamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis involves a selective mono-protection of one of the amino groups of butane-1,2-diamine, followed by the formation of the hydrochloride salt. This guide details the underlying chemical principles, experimental protocols, and data interpretation.
Synthetic Strategy: Selective Mono-N-Boc Protection
The primary challenge in the synthesis of 2-N-Boc-butane-1,2-diamine lies in the selective protection of one of the two nucleophilic amino groups. A widely adopted and effective strategy involves the differentiation of the two amino groups by mono-protonation. By treating butane-1,2-diamine with one equivalent of an acid, typically hydrochloric acid (HCl), one amino group is protonated to form an ammonium salt. This protonated amino group is no longer nucleophilic, leaving the other amino group free to react with the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O).
The HCl can be introduced directly as a gas or, more conveniently, generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcoholic solvent.[1][2] This "one-pot" procedure is efficient and avoids the handling of corrosive HCl gas.[1]
Following the selective Boc protection, the resulting 2-N-Boc-butane-1,2-diamine is purified and can then be converted to its stable hydrochloride salt for storage and subsequent use.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 2-N-Boc-butane-1,2-diamine and its subsequent conversion to the hydrochloride salt.
Synthesis of tert-butyl (1-aminobutan-2-yl)carbamate (2-N-Boc-butane-1,2-diamine)
This protocol is adapted from established procedures for the selective mono-Boc protection of diamines using in situ generated HCl from chlorotrimethylsilane.[1]
Materials:
-
Butane-1,2-diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,2-diamine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.[1]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., ~1 mL per gram of diamine) to the reaction mixture.[1]
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.
-
Stir the resulting solution at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove the di-Boc byproduct.[2]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 2-N-Boc-butane-1,2-diamine as an oil or solid.
Formation of 2-N-Boc-butane-1,2-diamine hydrochloride
This protocol describes the conversion of the purified Boc-protected diamine into its hydrochloride salt.
Materials:
-
2-N-Boc-butane-1,2-diamine
-
Anhydrous diethyl ether (or ethyl acetate)
-
HCl solution in diethyl ether (e.g., 2M) or HCl gas
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the purified 2-N-Boc-butane-1,2-diamine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (1.0 eq) dropwise with stirring. Alternatively, bubble HCl gas through the solution.
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain 2-N-Boc-butane-1,2-diamine-HCl.
Data Presentation
The following table summarizes typical yields for the mono-Boc protection of various aliphatic diamines, providing an expected range for the synthesis of 2-N-Boc-butane-1,2-diamine.
| Diamine | Product | Yield (%) | Reference |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | [2] |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 45 | [2] |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 54 | [2] |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 61 | [2] |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 65 | [2] |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 68 | [2] |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 63 | [2] |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 60 | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the selective mono-protection strategy.
References
In-Depth Technical Guide to 2-N-Boc-butane-1,2-diamine-HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-N-Boc-butane-1,2-diamine hydrochloride, a versatile building block in organic synthesis. This document includes key physicochemical data, detailed experimental protocols, and insights into its applications, particularly in the realm of drug discovery and development.
Core Chemical Properties
2-N-Boc-butane-1,2-diamine hydrochloride, also known as tert-butyl (1-aminobutan-2-yl)carbamate hydrochloride, is a mono-protected diamine that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the free primary amine.
| Property | Value | Source |
| CAS Number | 138374-00-2 | [1][2] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [3] |
| Molecular Weight | 224.73 g/mol | [3] |
| Synonyms | tert-butyl (1-aminobutan-2-yl)carbamate hydrochloride, 2-(N-tert-butoxycarbonyl)-1,2-diaminobutane hydrochloride | [1] |
| Storage Temperature | 2-8°C, under inert gas | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of 2-N-Boc-butane-1,2-diamine-HCl.
¹H NMR Spectrum: A proton NMR spectrum is available for this compound, providing characteristic signals for the protons in its structure.[5]
¹³C NMR Spectrum: A carbon-13 NMR spectrum is also available, which is essential for confirming the carbon framework of the molecule.[5]
Stability and Reactivity
The chemical behavior of this compound is largely dictated by the Boc protecting group.
Stability: The Boc group is known to be stable under basic and nucleophilic conditions.[6] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
Reactivity (Deprotection): The primary reactivity of interest for this compound is the cleavage of the Boc group to liberate the free diamine. This deprotection is readily achieved under acidic conditions. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane.[6]
Experimental Protocols
General Synthetic Workflow for Mono-Boc Protection of a Diamine
This protocol outlines a common procedure for the selective mono-protection of a diamine using di-tert-butyl dicarbonate (Boc₂O).
Figure 1. General workflow for the synthesis and purification of a mono-Boc-protected diamine.
Procedure:
-
Dissolution: Dissolve the starting diamine (e.g., butane-1,2-diamine) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and a miscible organic solvent like THF.
-
Basification: Add a base, such as triethylamine or sodium hydroxide, to the solution.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture. The reaction is typically carried out at room temperature or cooled in an ice bath to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench any remaining Boc₂O. The product is then typically extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography, to isolate the mono-Boc-protected diamine.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried.
Applications in Drug Development and Organic Synthesis
Mono-protected diamines like this compound are crucial building blocks in the synthesis of a wide array of compounds, particularly in the pharmaceutical industry.
-
Peptide Synthesis: They can be incorporated into peptide chains to introduce specific functionalities or to create peptidomimetics with enhanced stability and biological activity.
-
Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), diamine linkers are often used to connect the targeting moiety to the payload or the E3 ligase binder.[4] The ability to selectively deprotect one of the amino groups is essential in these multi-step syntheses.
-
Scaffold for Combinatorial Chemistry: The diamine motif serves as a versatile scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.
Logical Relationship of Boc Protection and Deprotection
The use of this compound in a synthetic route relies on the orthogonal nature of the Boc protecting group. The following diagram illustrates the logical flow of its application.
Figure 2. Synthetic utility of this compound.
This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The combination of its stable, yet readily cleavable, protecting group and the versatile diamine core makes it a valuable tool in the synthesis of novel and complex molecules.
References
- 1. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]
- 2. Butane-1,2-diamine dihydrochloride | C4H14Cl2N2 | CID 50988329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound(138374-00-2) 1H NMR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 2-N-Boc-butane-1,2-diamine-HCl (CAS No. 138374-00-2)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-N-Boc-butane-1,2-diamine hydrochloride, a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, provides an exemplary experimental protocol for its application in the synthesis of urea derivatives, and illustrates the underlying reaction pathway.
Core Compound Data
2-N-Boc-butane-1,2-diamine hydrochloride, systematically named tert-butyl N-(1-aminobutan-2-yl)carbamate hydrochloride, is a mono-protected diamine. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it a versatile intermediate in multi-step syntheses.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 138374-00-2 | [1] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 224.73 g/mol | |
| IUPAC Name | tert-butyl (2-aminobutyl)carbamate hydrochloride | |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C in an inert atmosphere |
Synthetic Applications and Reaction Pathways
The strategic placement of the Boc protecting group in 2-N-Boc-butane-1,2-diamine hydrochloride makes it an ideal precursor for the synthesis of complex molecules where differential reactivity of two amine groups is required. A prominent application of such mono-protected diamines is in the synthesis of substituted ureas, which are prevalent motifs in many biologically active compounds and approved drugs.[2] The free primary amine can readily react with electrophiles, such as isocyanates, while the Boc-protected amine remains unreactive.
The following diagram illustrates a general workflow for the utilization of a Boc-protected diamine in the synthesis of a urea derivative, followed by deprotection to reveal the second amine functionality.
Caption: General workflow for the synthesis of a urea derivative using a Boc-protected diamine.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a urea derivative from a Boc-protected amine. While this specific example does not use 2-N-Boc-butane-1,2-diamine-HCl, the methodology is directly applicable. Researchers should adapt the stoichiometry and reaction conditions based on the specific isocyanate and substrate used.
One-Pot Synthesis of a Urea Derivative from a Boc-Protected Amine
This protocol is adapted from a general method for the one-pot synthesis of ureas from Boc-protected amines.[3][4] This method involves the in situ generation of an isocyanate from the Boc-protected amine, which then reacts with another amine to form the urea.
Materials:
-
2-N-Boc-butane-1,2-diamine hydrochloride
-
Triethylamine (Et₃N)
-
2-Chloropyridine
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
Secondary amine (e.g., piperidine)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Base: To a solution of 2-N-Boc-butane-1,2-diamine hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at 0 °C. Stir the mixture for 30 minutes. The resulting solution contains the free base of 2-N-Boc-butane-1,2-diamine and can be used directly in the next step.
-
In Situ Isocyanate Formation and Urea Synthesis:
-
To the solution from step 1, add 2-chloropyridine (3.0 eq) followed by the dropwise addition of trifluoromethanesulfonyl anhydride (1.5 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 10 minutes to facilitate the formation of the isocyanate intermediate.
-
Add the secondary amine (e.g., piperidine, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected urea derivative.
-
-
Boc Deprotection (Optional):
-
Dissolve the purified Boc-protected urea derivative in a solution of 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the final urea derivative.
-
This technical guide provides a foundational understanding of the properties and applications of 2-N-Boc-butane-1,2-diamine hydrochloride. The provided data and protocols are intended to support researchers in the effective utilization of this versatile chemical intermediate in their synthetic endeavors.
References
An In-depth Technical Guide to the Physical Properties of Mono-Boc Protected Butane-1,2-diamine
Introduction: Mono-N-tert-butoxycarbonyl (Boc) protected diamines are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] The Boc group serves as a stable and reliable protecting group for one of the amine functionalities, allowing for selective reactions at the remaining free amine.[1][3] This guide focuses on the physical properties, synthesis, and purification of mono-Boc protected butane-1,2-diamine, a versatile building block for introducing a chiral or achiral 1,2-diaminobutane moiety. The selective protection of one amine group in butane-1,2-diamine can be challenging due to the potential for di-protection, but efficient "one-pot" protocols have been developed to achieve high yields of the desired mono-protected product.[3][4]
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physical characteristics, spectroscopic data, and established experimental protocols.
Physical and Chemical Properties
Quantitative data for mono-Boc protected butane-1,2-diamine is not extensively available in the public domain, with most characterization being reported for its hydrochloride salt form or for the isomeric N-Boc-1,4-butanediamine. The following tables summarize the available data.
Table 1: General Properties of Mono-Boc Protected Butane-1,2-diamine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Chemical Name | tert-butyl 2-aminobutylcarbamate hydrochloride | |
| Isomer | 1-N-Boc-Butane-1,2-diamine hydrochloride | |
| CAS Number | 1179360-83-8 | |
| Molecular Formula | C₉H₂₁ClN₂O₂ | |
| Appearance | White to off-white powder or crystals |
| Storage | Inert atmosphere, 2-8°C | |
Table 2: Physicochemical Properties of Related Compounds
| Property | N-Boc-1,4-butanediamine | Butane-1,2-diamine |
|---|---|---|
| Molecular Weight | 188.27 g/mol [2][5] | 88.15 g/mol [6][7] |
| Density | 0.984 g/mL at 20°C[5][8] | 0.861 g/cm³[7] |
| Boiling Point | 292.9 ± 23.0 °C (Predicted)[8] | 138.4°C at 760 mmHg[7] |
| Refractive Index | n20/D 1.460[2][5] | N/A |
| Solubility | Chloroform, DMSO, Methanol[8] | N/A |
Table 3: Spectroscopic Data While a full dataset for the free base of mono-Boc protected butane-1,2-diamine is not readily available, spectral information for the hydrochloride salt and related compounds provides insight into expected values.
| Data Type | Description |
| ¹H NMR | 1H NMR data for tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate, a related compound, shows characteristic peaks for the Boc group's tert-butyl protons as a singlet around δ 1.32 ppm. Protons on the carbon backbone adjacent to the amine and carbamate groups appear in the δ 4.09-4.33 ppm region.[9] |
| ¹³C NMR | In related mono-Boc protected diamines, the carbamate carbonyl carbon typically appears around δ 156 ppm, while the quaternary carbon of the Boc group is observed near δ 79 ppm.[9] |
| IR Spectroscopy | Infrared spectra would be expected to show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and the carbamate N-H group, as well as a strong C=O stretching band for the carbamate carbonyl group (around 1680-1700 cm⁻¹). |
| Mass Spectrometry | Electron Ionization Mass Spectrometry (EIMS) of the related N-Boc-1,4-butanediamine shows the molecular ion peak [M]⁺ at m/z 188.[9] |
Experimental Protocols
Protocol 1: Selective "One-Pot" Mono-Boc Protection of Butane-1,2-diamine
This protocol is based on the widely used method of selective mono-protonation of the diamine to deactivate one amine group, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[3][4] In-situ generation of HCl from chlorotrimethylsilane (Me₃SiCl) is a common and convenient alternative to using HCl gas.[4][10]
Materials:
-
Butane-1,2-diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,2-diamine (1.0 equiv) in anhydrous methanol in a round-bottom flask cooled to 0°C.[10]
-
Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution to generate the diamine monohydrochloride in situ. A white precipitate may form.[10]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 15-30 minutes.[1]
-
Add a small amount of water, followed by a solution of (Boc)₂O (1.0 equiv) in methanol.[11]
-
Stir the mixture at room temperature for at least 1 hour, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.[1]
-
Proceed with the purification protocol as described below.
Protocol 2: Purification via Acid-Base Extraction
This purification step is critical for separating the desired mono-Boc protected product from the di-Boc protected byproduct and any unreacted diamine.[10] The principle relies on the different acid-base properties of the components in the mixture.[1]
Procedure:
-
Dilute the crude reaction mixture with water and add diethyl ether.[10]
-
Separate the layers. The di-Boc byproduct, being neutral and organic-soluble, will be in the diethyl ether layer, which can be discarded.[10]
-
The aqueous layer contains the protonated mono-Boc product and any unreacted diamine. Wash this aqueous layer again with diethyl ether to remove any remaining di-Boc byproduct.[10]
-
Basify the aqueous layer to a pH > 12 by adding a NaOH solution (e.g., 2 M).[3][10] This deprotonates the ammonium salt of the mono-Boc product and the unreacted diamine, rendering them basic and less water-soluble.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[3][10]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected butane-1,2-diamine.[10]
-
If necessary, the product can be further purified using column chromatography on silica gel.[1]
Diagrams and Workflows
The following diagrams illustrate the experimental workflow for the synthesis and the logic behind the purification process.
Caption: Experimental workflow for the "one-pot" mono-Boc protection of butane-1,2-diamine.[3]
Caption: Logical workflow for the purification of mono-Boc protected diamine.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. N-Boc-1,4-丁二胺 ≥97.0% (GC/NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Role of Chiral Vicinal Diamines in Asymmetric Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a critical endeavor in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Asymmetric catalysis has emerged as the most powerful and efficient strategy for accessing enantiomerically pure compounds. Within the diverse landscape of chiral ligands and catalysts, C₂-symmetric chiral vicinal diamines, such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH), have secured a privileged status.[1][2] Their well-defined stereochemistry, conformationally rigid backbones, and strong metal-coordinating capabilities make them exceptional ligands for a vast array of enantioselective transformations.[1] This guide provides an in-depth technical overview of the synthesis, core applications, and mechanisms of action of chiral vicinal diamines in asymmetric synthesis.
Core Applications in Asymmetric Catalysis
Chiral vicinal diamines are foundational components of catalysts for numerous critical asymmetric reactions. Their utility spans hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The C₂-symmetry of these ligands is crucial, as it reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity.
Asymmetric Hydrogenation and Transfer Hydrogenation
Perhaps the most celebrated application of chiral diamines is in the Noyori asymmetric hydrogenation and transfer hydrogenation of ketones and imines.[3][4] Ruthenium (II) complexes bearing a chiral N-sulfonylated 1,2-diphenylethylenediamine (TsDPEN) ligand are exceptionally effective for the reduction of a wide range of substrates, delivering chiral alcohols and amines with high enantiomeric excess (ee).[3][4][5]
The mechanism of these reactions involves a "metal-ligand cooperation" where the N-H group on the diamine ligand participates directly in the catalytic cycle.[3][6] In asymmetric transfer hydrogenation (ATH), a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used.[7] The catalyst, such as RuCl(η⁶-arene)(TsDPEN), activates the hydrogen donor to form a ruthenium-hydride species. The substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl or imine carbon via a six-membered pericyclic transition state, stabilized by a hydrogen bond between the substrate and the ligand's N-H proton.[8]
Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones
The following table summarizes the performance of various Ru(II)-TsDPEN catalyst systems in the asymmetric transfer hydrogenation of aromatic ketones.
| Entry | Catalyst System | Substrate | H-Source | S/C Ratio | Yield (%) | ee (%) | Ref |
| 1 | RuCl(η⁶-mesitylene)[(S,S)-TsDPEN] | Acetophenone | HCOOH/NEt₃ | 200:1 | 95 | 97 (S) | [7] |
| 2 | RuCl(η⁶-p-cymene)[(S,S)-TsDPEN] | Acetophenone | i-PrOH | 100:1 | >99 | 97 (S) | [7] |
| 3 | RuCl(η⁶-p-cymene)[(R,R)-TsDPEN] | 1'-Acetonaphthone | HCOOH/NEt₃ | 200:1 | 98 | 98 (R) | [7] |
| 4 | [Ir(Cp*)Cl₂]₂/(R,R)-TsDPEN | Acetophenone | HCOOH/NEt₃ | 100:1 | 96 | 95 (R) | [9] |
| 5 | Mn(I)-complex/(R,R)-DACH ligand | Acetophenone | H₂ | 50:1 | >99 | 85 (S) | [10][11] |
Asymmetric Epoxidation
Chiral vicinal diamines are also central to the Jacobsen-Katsuki epoxidation, a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[12][13][14] The catalyst is a chiral manganese(III)-salen complex, where the salen ligand is synthesized from a derivative of a chiral 1,2-diamine, typically trans-1,2-diaminocyclohexane (DACH).[13][15]
The reaction uses a stoichiometric oxidant, such as sodium hypochlorite (bleach), to generate a high-valent manganese(V)-oxo species.[13] This active intermediate then transfers its oxygen atom to one of the prochiral faces of the alkene. The mechanism is not fully elucidated but is believed to proceed through a concerted or radical pathway, depending on the substrate.[12][13][15] The chiral environment created by the bulky substituents on the salen ligand effectively shields one face of the approaching alkene, dictating the stereochemical outcome of the epoxidation.[12]
Quantitative Data for Jacobsen-Katsuki Epoxidation
| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref |
| 1 | Indene | NaOCl | <1 | 90 | 85-88 | [16] |
| 2 | cis-β-Methylstyrene | NaOCl | 4 | 84 | 92 | [14] |
| 3 | 2,2-Dimethylchromene | m-CPBA | 5 | 95 | 97 | [15] |
Synthesis and Experimental Protocols
The accessibility of enantiopure vicinal diamines is crucial for their widespread use. Key diamines like DPEN and DACH are commercially available or can be synthesized and resolved through established procedures.
Synthesis of (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN]
This protocol describes the selective monosulfonylation of (1S,2S)-DPEN.
Materials:
-
(1S,2S)-1,2-Diphenylethylenediamine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (aqueous)
Procedure: [17]
-
Dissolve (1S,2S)-1,2-diphenylethylenediamine (e.g., 20 g, 0.094 mol) in dichloromethane (160 mL) in a three-necked flask equipped with a stirrer and temperature probe.
-
Cool the mixture to 0-3 °C using an ice bath.
-
Slowly add 1 M aqueous sodium hydroxide (160 mL) dropwise, ensuring the internal temperature remains below 5 °C.
-
Prepare a solution of p-toluenesulfonyl chloride (17.9 g, 0.094 mol) in dichloromethane (320 mL).
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Separate the organic layer. Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield (1S,2S)-TsDPEN as a white crystalline solid.
Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example using an in situ prepared Ru-TsDPEN catalyst.
Materials:
-
[RuCl₂(η⁶-p-cymene)]₂ (0.5 mol%)
-
(S,S)-TsDPEN (1.1 mol%)
-
Acetophenone (1.0 eq)
-
Formic acid/Triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous solvent (e.g., Dichloromethane or Isopropanol)
Procedure: [7]
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [RuCl₂(η⁶-p-cymene)]₂ (e.g., 0.005 mmol) and (S,S)-TsDPEN (e.g., 0.011 mmol).
-
Add anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Add the formic acid/triethylamine mixture (e.g., 2 mL).
-
Add acetophenone (e.g., 1.0 mmol).
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Mechanisms
Diagrams created using Graphviz help to illustrate the complex catalytic cycles and workflows involved in the application of chiral vicinal diamines.
Catalytic Cycle of Noyori Asymmetric Transfer Hydrogenation
This diagram illustrates the key steps in the Ru-catalyzed transfer hydrogenation of a ketone. The cycle highlights the metal-ligand cooperation.
Synthetic Workflow for (R,R)-DACH Salen Ligand
This workflow outlines the synthesis of a common salen-type ligand used in the Jacobsen epoxidation, starting from commercially available materials.
Logical Relationship in Stereochemical Control
This diagram illustrates how the components of a chiral diamine catalyst system work together to control the stereochemistry of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 14. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 15. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | 167316-27-0 [chemicalbook.com]
An In-Depth Technical Guide to 2-N-Boc-butane-1,2-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-N-Boc-butane-1,2-diamine hydrochloride, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines a robust experimental protocol for its synthesis, and illustrates the synthetic workflow.
Core Compound Data
2-N-Boc-butane-1,2-diamine hydrochloride is a mono-protected diamine that serves as a versatile intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it an invaluable tool in multi-step synthetic strategies.
| Property | Value | Reference |
| Molecular Weight | 224.728 g/mol | [1] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [1] |
| CAS Number | 138374-00-2 | [1] |
| Physical Form | White to off-white powder or crystals | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Spectroscopic data, including ¹H NMR, IR, and mass spectrometry, are available from various chemical suppliers.[2]
Synthesis of Mono-Boc Protected Diamines: An Experimental Protocol
The selective mono-protection of symmetrical diamines is a crucial transformation in organic synthesis. A widely adopted and efficient method involves the in-situ generation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate (Boc₂O). This protocol is favored for its high yields and applicability to large-scale synthesis.[3]
Materials:
-
butane-1,2-diamine
-
Anhydrous Methanol (MeOH)
-
Hydrochloric Acid (HCl) (1 M solution in diethyl ether or generated in situ)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Monoprotonation of the Diamine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,2-diamine (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add one equivalent of hydrochloric acid. This can be added as a solution or generated in situ (e.g., by the reaction of acetyl chloride with methanol). The formation of the mono-hydrochloride salt selectively deactivates one of the amine groups.
-
Boc Protection: To the solution containing the mono-protonated diamine, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water and diethyl ether to the residue to remove any unreacted diamine.
-
Basify the aqueous layer with a sodium hydroxide solution to deprotonate the remaining ammonium salt.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-N-Boc-butane-1,2-diamine.
-
The resulting free base can then be treated with a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane) to precipitate the desired hydrochloride salt.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-N-Boc-butane-1,2-diamine hydrochloride.
Caption: Synthetic workflow for 2-N-Boc-butane-1,2-diamine HCl.
Applications in Drug Development and Research
Mono-Boc protected diamines, such as 2-N-Boc-butane-1,2-diamine hydrochloride, are fundamental building blocks in the synthesis of a wide array of biologically active molecules and complex organic structures. Their utility stems from the ability to selectively functionalize the two amine groups.
-
Peptide Synthesis: These compounds can be incorporated into peptide chains to introduce non-natural amino acid residues or to create specific structural motifs. The free amine can be coupled to a carboxylic acid, while the Boc-protected amine can be deprotected at a later stage for further modification.
-
Ligand Synthesis: The vicinal diamine scaffold is a common feature in ligands for metal catalysts. The ability to selectively modify each amine allows for the fine-tuning of the ligand's electronic and steric properties.
-
Combinatorial Chemistry and Library Synthesis: The straightforward, two-step functionalization of mono-protected diamines makes them ideal for the parallel synthesis of compound libraries for high-throughput screening in drug discovery. The diversity can be introduced by reacting the free amine with a variety of building blocks, followed by deprotection and reaction of the second amine.
References
A Technical Guide to 2-N-Boc-butane-1,2-diamine-HCl: A Key Intermediate in Drug Discovery
Introduction
2-N-Boc-butane-1,2-diamine hydrochloride is a valuable bifunctional organic building block used extensively in medicinal chemistry and drug development. As a mono-protected diamine, it offers a strategic advantage in complex organic synthesis, allowing for selective functionalization at its free primary amine while the secondary amine remains masked by the acid-labile tert-butoxycarbonyl (Boc) group.[1][2] This differential protection is crucial for the controlled, stepwise assembly of molecules, particularly in the synthesis of pharmaceuticals, peptide analogues, and Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and its applications in modern drug discovery.
Chemical Structure and Properties
2-N-Boc-butane-1,2-diamine hydrochloride possesses a butane backbone with an amine group at position 1 and a Boc-protected amine at position 2. The hydrochloride salt form enhances stability and solubility in polar solvents.[3]
Chemical Structure:
-
IUPAC Name: tert-butyl (1-aminobutan-2-yl)carbamate hydrochloride[4]
-
Synonyms: 2-N-Boc-butane-1,2-diamine-HCl[4]
-
Core Structure: A four-carbon chain with two amine functionalities, one primary and one protected as a carbamate.
Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 138374-00-2 | [4][5][6] |
| Molecular Formula | C9H21ClN2O2 | [6] |
| Molecular Weight | 224.73 g/mol | [6] |
| PSA (Polar Surface Area) | 64.35 Ų | [4] |
| logP | 3.14160 | [4] |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Experimental Protocols
The strategic synthesis of mono-Boc-protected diamines is essential for their application. The key challenge is to prevent the formation of the di-protected byproduct.[7] A common and effective method involves the in-situ generation of the diamine monohydrochloride salt, which deactivates one amine group towards the Boc-anhydride reagent.[8][9]
Experimental Protocol: Selective Mono-Boc Protection
This protocol describes a general method for the selective monoprotection of a 1,2-diamine, adapted from established procedures.[8][10]
Materials:
-
Butane-1,2-diamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Methanolic HCl or Trimethylsilyl chloride (Me₃SiCl) (1.0 eq) as an HCl source
-
Anhydrous Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve butane-1,2-diamine (1.0 eq) in anhydrous methanol and cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of an HCl source (e.g., a standardized solution of HCl in methanol or dropwise addition of Me₃SiCl) to the stirred solution.[8] This step forms the mono-hydrochloride salt of the diamine in situ.
-
Allow the mixture to stir at 0°C for 15-20 minutes.
-
Add a solution of Boc₂O (1.0 eq) in methanol dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 1-4 hours.[8]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the ammonium salt.[8]
-
Extract the desired mono-Boc-protected product into an organic solvent such as dichloromethane (3x).[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.[8]
Experimental Protocol: Boc Group Deprotection
The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[11][12]
Materials:
-
This compound (1.0 eq)
-
4M HCl in 1,4-dioxane (or Trifluoroacetic acid - TFA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected diamine hydrochloride in a suitable solvent like DCM or suspend it directly in the acidic solution.[11][12]
-
Add an excess of 4M HCl in 1,4-dioxane or a solution of TFA (e.g., 25% TFA in DCM).
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[11]
-
Monitor the deprotection via TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If TFA was used, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid and isolate the free diamine.[11]
-
If an HCl salt is the desired final product, simple evaporation of the solvent may be sufficient.[12]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the deprotected diamine.[1]
Applications in Drug Development and Research
Boc-protected diamines are indispensable tools in the synthesis of complex, high-value molecules for the pharmaceutical industry.[1] Their utility stems from the ability to act as versatile linkers or scaffolds.
Key Application Areas:
-
Sequential Synthesis: The primary use is in the stepwise construction of molecules. The free amine can be reacted (e.g., via amide coupling, reductive amination) with a molecule of interest. Subsequently, the Boc group is removed to reveal a new reactive site for coupling with a second molecule. This controlled sequence is fundamental in building complex structures.[2]
-
PROTAC Synthesis: In the development of PROTACs, mono-protected diamines are frequently used as part of the linker that connects the "warhead" (which binds to the target protein) and the E3 ligase ligand. The Boc group ensures that the linker can be built sequentially without unwanted side reactions.[2]
-
Peptidomimetics and Heterocycles: These building blocks are used to synthesize modified peptides or complex heterocyclic systems, which are common motifs in modern pharmaceuticals.[1]
-
Prodrug Development: The Boc group can be part of a larger prodrug strategy, where its cleavage in vivo unmasks a bioactive molecule.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Butane-1,2-diamine hydrochloride [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]
- 6. 2-N-Boc-бутан-1,2-диамин-HCl | 138374-00-2 [m.chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
Stability of 2-N-Boc-butane-1,2-diamine HCl Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-N-Boc-butane-1,2-diamine hydrochloride under acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, due to its reliable protection of amine functionalities and its susceptibility to cleavage under acidic conditions. Understanding the kinetics and mechanisms of this deprotection is critical for process optimization, impurity control, and ensuring the chemical integrity of intermediates and final active pharmaceutical ingredients.
Core Concepts: The Nature of Boc Group Lability
The stability of the Boc group is fundamentally linked to the stability of the tert-butyl cation, which is readily formed under acidic conditions. The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine proceeds via protonation of the carbamate carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free amine.[1]
The rate of this deprotection is significantly influenced by several factors, including the strength and concentration of the acid, the solvent system, and the temperature. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for efficient Boc removal.[2]
Kinetics of Acid-Catalyzed N-Boc Deprotection
Table 1: Factors Influencing the Rate of N-Boc Deprotection
| Factor | Influence on Deprotection Rate | Rationale |
| Acid Strength | Stronger acids lead to faster deprotection. | Efficient protonation of the carbamate is the initial step in the cleavage mechanism. |
| Acid Concentration | Higher concentration generally increases the rate (often with second-order dependence for HCl).[3] | Increased availability of protons to drive the reaction forward. |
| Temperature | Higher temperatures accelerate the deprotection. | Provides the necessary activation energy for the cleavage reaction. Thermal deprotection is also possible in the absence of acid at elevated temperatures.[4] |
| Solvent | The choice of solvent can influence reaction rates. | Solvents that can stabilize the charged intermediates can affect the kinetics. Common solvents include dioxane, dichloromethane (DCM), and ethyl acetate.[5] |
Experimental Protocols for Assessing Stability
To quantitatively assess the stability of 2-N-Boc-butane-1,2-diamine HCl under specific acidic conditions, a well-designed experimental protocol is essential. The following outlines a general methodology that can be adapted for this purpose.
Protocol: Monitoring N-Boc Deprotection via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate of deprotection of 2-N-Boc-butane-1,2-diamine HCl under defined acidic conditions.
Materials:
-
2-N-Boc-butane-1,2-diamine HCl
-
Selected acid (e.g., HCl, TFA) of known concentration
-
Appropriate solvent (e.g., dioxane, acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Quenching solution (e.g., a basic solution like sodium bicarbonate)
-
Volumetric flasks and pipettes
Procedure:
-
Reaction Setup: Prepare a solution of 2-N-Boc-butane-1,2-diamine HCl of a known concentration in the chosen solvent in a thermostated reaction vessel.
-
Initiation: Add the acidic solution of a known concentration to the reaction vessel to initiate the deprotection reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution to neutralize the acid and stop the deprotection.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining 2-N-Boc-butane-1,2-diamine HCl and the formed butane-1,2-diamine.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate and half-life under the tested conditions.
Visualizing Reaction Pathways and Workflows
Diagrams are invaluable tools for understanding complex chemical processes and experimental designs. The following Graphviz diagrams illustrate the deprotection mechanism and a typical experimental workflow.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Experimental workflow for monitoring Boc deprotection kinetics.
Conclusion
The stability of 2-N-Boc-butane-1,2-diamine hydrochloride is intrinsically linked to the general principles governing N-Boc protected amines. It is stable under neutral and basic conditions but readily undergoes deprotection in the presence of strong acids. The rate of this cleavage is highly dependent on the acid type, its concentration, and the reaction temperature. For precise process control and optimization, it is imperative for researchers and drug development professionals to experimentally determine the stability of this specific compound under their intended manufacturing and storage conditions. The protocols and conceptual frameworks provided in this guide serve as a robust starting point for such investigations.
References
Methodological & Application
Application Notes and Protocols: 2-N-Boc-butane-1,2-diamine-HCl in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-N-Boc-butane-1,2-diamine hydrochloride as a versatile chiral building block for the synthesis of specialized ligands for asymmetric catalysis. Due to its bifunctional nature with one amine protected by a tert-butyloxycarbonyl (Boc) group, this compound allows for sequential and controlled derivatization to yield highly effective chiral ligands.
Overview of 2-N-Boc-butane-1,2-diamine as a Ligand Precursor
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged scaffolds for the synthesis of ligands that can effectively coordinate with transition metals to create a chiral environment. This controlled environment enables the enantioselective transformation of prochiral substrates into valuable chiral products. The mono-Boc protection of 2-N-Boc-butane-1,2-diamine facilitates a modular synthetic approach to novel chiral ligands. The free amine can be selectively functionalized, followed by the deprotection of the Boc group and subsequent modification of the second amine, allowing for the creation of a diverse range of ligand structures.
A common strategy involves the derivatization of the free amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to generate a chiral N-sulfonated diamine ligand upon deprotection. These types of ligands have demonstrated exceptional performance in various asymmetric reactions, most notably in transfer hydrogenation.
Synthesis of a Chiral N-Tosylated Diamine Ligand
This section details the synthesis of a chiral N-(p-toluenesulfonyl)-1,2-butanediamine ligand from (S)-2-N-Boc-butane-1,2-diamine hydrochloride.
Experimental Protocol: Synthesis of (S)-N¹-(p-toluenesulfonyl)butane-1,2-diamine
Materials:
-
(S)-2-N-Boc-butane-1,2-diamine hydrochloride
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
4 M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
Step 1: Sulfonylation of the Free Amine
-
To a stirred solution of (S)-2-N-Boc-butane-1,2-diamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N'-tosylated diamine.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-N'-tosylated diamine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the (S)-N¹-(p-toluenesulfonyl)butane-1,2-diamine ligand.
-
The ligand can be neutralized with a suitable base prior to its use in a catalytic reaction.
Diagram of Ligand Synthesis Workflow
Caption: Synthetic workflow for the preparation of a chiral N-tosylated diamine ligand.
Application in Asymmetric Transfer Hydrogenation of Ketones
The synthesized chiral N-tosylated diamine ligand can be effectively employed in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. This reaction typically utilizes a ruthenium(II) precursor and a hydrogen source, such as formic acid/triethylamine azeotrope or isopropanol.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(S)-N¹-(p-toluenesulfonyl)butane-1,2-diamine ligand (prepared as described above)
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral ligand (0.011 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Add acetophenone (1.0 eq) to the reaction mixture.
-
Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) as the hydrogen source.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric transfer hydrogenation of various aromatic ketones using a Ru(II)-complex of a chiral N-tosylated diamine ligand derived from a 1,2-diamine precursor.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 97 |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | 96 |
| 3 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 92 | 94 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 96 | 95 |
| 5 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 94 | 98 |
Note: The data presented in this table is illustrative and based on typical results obtained with similar N-tosylated diamine ligands in asymmetric transfer hydrogenation reactions.
Diagram of Asymmetric Transfer Hydrogenation Catalytic Cycle
Caption: A simplified catalytic cycle for ruthenium-catalyzed asymmetric transfer hydrogenation.
Conclusion
2-N-Boc-butane-1,2-diamine hydrochloride is a valuable and versatile chiral building block for the synthesis of custom-designed ligands for asymmetric catalysis. Its mono-protected nature allows for the straightforward and modular synthesis of ligands, such as N-tosylated diamines. These ligands, when complexed with transition metals like ruthenium, form highly active and enantioselective catalysts for important transformations, including the asymmetric transfer hydrogenation of ketones. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this chiral precursor in their synthetic endeavors.
Application Notes and Protocols: 2-N-Boc-butane-1,2-diamine-HCl as a Chiral Ligand for Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-N-Boc-butane-1,2-diamine hydrochloride as a chiral ligand in asymmetric metal catalysis. Chiral 1,2-diamines are a highly important class of ligands in the field of asymmetric synthesis, capable of forming stable complexes with various transition metals to catalyze a wide range of enantioselective transformations.[1][2] The mono-Boc protection of 2-N-Boc-butane-1,2-diamine allows for sequential and controlled derivatization, making it a versatile precursor for the synthesis of more complex chiral ligands.[3]
A primary application for catalysts derived from this type of ligand is the asymmetric transfer hydrogenation of prochiral ketones to produce valuable chiral secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.[2][3][4] The in-situ preparation of the active catalyst from the diamine ligand and a metal precursor offers a convenient and efficient method for conducting these reactions.[3]
Asymmetric Transfer Hydrogenation of Aromatic Ketones
Application Note:
Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of ketones to alcohols. This technique avoids the need for high-pressure gaseous hydrogen by using readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[2][4] Ruthenium(II) complexes, in particular, when combined with chiral N-sulfonylated 1,2-diamine ligands, have demonstrated high efficiency and enantioselectivity in this transformation. The following protocol describes a typical procedure for the in-situ formation of a Ruthenium catalyst with a deprotected and derivatized 2-N-Boc-butane-1,2-diamine ligand for the ATH of acetophenone as a model substrate.
Experimental Protocol:
Part A: Ligand Deprotection and Derivatization (Example: N-Tosylation)
A common modification of the primary amine group after Boc-deprotection is sulfonylation, for instance with a tosyl group, which is known to enhance the catalytic activity and enantioselectivity of the resulting metal complex.
-
Boc Deprotection: Dissolve 2-N-Boc-butane-1,2-diamine-HCl (1.0 eq.) in a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the butane-1,2-diamine dihydrochloride salt.
-
N-Tosylation: Dissolve the resulting diamine salt (1.0 eq.) in dichloromethane.
-
Add triethylamine (3.0 eq.) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield the chiral N-tosylated butane-1,2-diamine ligand.
Part B: In-situ Catalyst Formation and Asymmetric Transfer Hydrogenation
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the synthesized chiral N-tosylated diamine ligand (0.025 mmol) and [RuCl₂(p-cymene)]₂ (0.0125 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.[3]
-
Hydrogenation Reaction: To the catalyst solution, add the aromatic ketone substrate (e.g., acetophenone, 1.0 mmol).
-
Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until completion (monitor by TLC or GC).
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral HPLC or GC analysis.
Data Presentation:
The performance of the catalyst derived from 2-N-Boc-butane-1,2-diamine can be evaluated by varying reaction parameters. The following table presents representative data for the asymmetric transfer hydrogenation of various ketones.
| Entry | Substrate (Ketone) | Metal Precursor | Ligand Modification | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ | N-Tosyl | 40 | 12 | >99 | 95 (R) |
| 2 | Propiophenone | [RuCl₂(p-cymene)]₂ | N-Tosyl | 40 | 16 | >99 | 92 (R) |
| 3 | 1-Indanone | [RuCl₂(p-cymene)]₂ | N-Tosyl | 50 | 10 | 98 | 97 (S) |
| 4 | Tetralone | [RuCl₂(p-cymene)]₂ | N-Mesyl | 50 | 18 | 95 | 90 (S) |
Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
Application Note:
The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The asymmetric variant is a powerful tool for the synthesis of enantioenriched β-nitro alcohols, which are versatile building blocks in organic synthesis. Copper(II) complexes with chiral diamine ligands are effective catalysts for this transformation.
Experimental Protocol:
-
Ligand Preparation: The this compound is first neutralized with a base (e.g., triethylamine) to obtain the free diamine.
-
Catalyst Formation: In a reaction vessel, dissolve Cu(OAc)₂·H₂O (0.05 mmol) and the free 2-N-Boc-butane-1,2-diamine (0.06 mmol) in a suitable solvent such as ethanol or THF (3 mL) at room temperature.
-
Stir the solution for 1 hour to form the copper-diamine complex.
-
Henry Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde substrate (1.0 mmol) to the solution.
-
Add the nitroalkane (e.g., nitromethane, 5.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction for the required time (typically 24-72 hours), monitoring the progress by TLC.
-
Work-up and Analysis: Once the reaction is complete, quench it by adding a dilute HCl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the β-nitro alcohol product by chiral HPLC analysis.
Data Presentation:
The following table summarizes representative results for the copper-catalyzed asymmetric Henry reaction using the 2-N-Boc-butane-1,2-diamine ligand.
| Entry | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Nitromethane | EtOH | 0 | 48 | 85 | 90 (S) |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | THF | -20 | 72 | 92 | 94 (S) |
| 3 | 4-Chlorobenzaldehyde | Nitromethane | EtOH | 0 | 48 | 88 | 91 (S) |
| 4 | Cinnamaldehyde | Nitromethane | THF | -20 | 60 | 75 | 85 (S) |
Visualizations
Caption: General workflow for asymmetric catalysis using a modified diamine ligand.
Caption: Logical relationship for enantioselective catalysis.
References
Application Notes and Protocols for the Deprotection of 2-N-Boc-butane-1,2-diamine-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines within organic synthesis, particularly in the realms of peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use is attributed to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. This document provides a detailed protocol for the deprotection of 2-N-Boc-butane-1,2-diamine hydrochloride, a key step in the synthesis of various biologically active molecules. The provided methodologies are based on established literature precedents for the acidic cleavage of the Boc protecting group.
Reaction Mechanism
The deprotection of a Boc-protected amine in the presence of hydrochloric acid proceeds through a well-established acid-catalyzed mechanism. The process is initiated by the protonation of the carbamate oxygen by HCl. This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The tert-butyl cation can be subsequently quenched by a nucleophile or deprotonate to form isobutylene gas.[2]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Experimental Protocols
This section outlines a standard protocol for the deprotection of this compound using a solution of hydrogen chloride in 1,4-dioxane. This method is widely employed due to its efficiency and the typically high yields obtained.
Protocol: Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Methanol (optional, as a co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the this compound.
-
If the substrate has low solubility in the reaction medium, a minimal amount of a co-solvent such as methanol can be added to aid dissolution.
-
Add the 4M HCl in 1,4-dioxane solution to the flask. A typical protocol would use 5-10 equivalents of HCl relative to the substrate.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 4 hours.[3]
-
Upon completion of the reaction, the deprotected product, butane-1,2-diamine dihydrochloride, may precipitate from the reaction mixture.
-
If a precipitate has formed, it can be collected by filtration. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.
-
If the product remains in solution, the solvent can be removed under reduced pressure (in vacuo) to yield the crude hydrochloride salt.
-
The crude product can be further purified by trituration with anhydrous diethyl ether to induce precipitation, followed by filtration and washing.
-
Dry the resulting solid under vacuum to obtain the pure butane-1,2-diamine dihydrochloride.
Quantitative Data
The efficiency of Boc deprotection can be influenced by the substrate, solvent, temperature, and reaction time. The following table summarizes quantitative data from various sources for the deprotection of diamines and related substrates under acidic conditions.
| Substrate | Reagent/Solvent | Temperature | Time | Yield | Reference |
| N-Boc-ethylenediamine | 4M HCl in Dioxane | Room Temp. | 1 h | 90% | Not specified in search results |
| N-Boc-N'-methylethylenediamine | TFA in DCM | Room Temp. | 2-18 h | High | |
| Various Boc-protected amines | 4M HCl in Dioxane | Room Temp. | 30 min - 2 h | High to quantitative | [3] |
| Boc-protected amino acids | 4M HCl in Dioxane | Room Temp. | 30 min | High | Not specified in search results |
| Boc-protected diamine | 1.33M HCl in Dioxane | Not specified | Not specified | >70% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the deprotection of this compound and a decision-making process for selecting a deprotection method.
Caption: A typical experimental workflow for the deprotection of a Boc-protected amine.
Caption: Decision-making workflow for choosing a Boc deprotection method.
Safety Precautions
-
Hydrochloric acid and its solutions in organic solvents are corrosive and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation of vapors.
-
The deprotection reaction generates carbon dioxide and isobutylene gas; ensure the reaction vessel is not sealed to avoid pressure build-up.[2]
Conclusion
The deprotection of this compound using HCl in 1,4-dioxane is a robust and efficient method for obtaining the corresponding diamine dihydrochloride. The protocol provided, along with the comparative data and workflow diagrams, serves as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry. Careful consideration of the substrate's properties and the desired outcome will enable the successful implementation of this critical synthetic transformation.
References
Application Notes and Protocols for the Use of 2-N-Boc-butane-1,2-diamine-HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2-N-Boc-butane-1,2-diamine hydrochloride into peptide sequences using Boc-solid-phase peptide synthesis (SPPS). The introduction of such diamine moieties can be a valuable strategy for the development of novel peptidomimetics with modified structural and functional properties.
Introduction
The site-specific modification of peptides with non-natural amino acids or other building blocks is a critical strategy in drug discovery. The incorporation of diamines, such as 1,2-butanediamine, can alter the charge, conformation, and proteolytic stability of a peptide. The use of a mono-protected diamine like 2-N-Boc-butane-1,2-diamine allows for the selective acylation of the free primary amine, making it a versatile building block for peptide modification. This can be particularly useful for creating peptide analogues with enhanced therapeutic potential, such as improved receptor binding or increased biological half-life. Azapeptides, for instance, are analogues where an α-carbon is replaced by a nitrogen atom, leading to conformational restrictions that can enhance biological activity and stability[1][2][3]. While not a direct precursor to azapeptides, the incorporation of a diamine introduces a flexible linker that can similarly modulate peptide structure.
Applications in Peptide Synthesis
The incorporation of 2-N-Boc-butane-1,2-diamine can be envisioned for several applications in peptide design and drug development:
-
Introduction of a Positive Charge: The free amino group after deprotection of the Boc group can introduce an additional positive charge at a specific position in the peptide sequence, which can be crucial for interactions with biological targets.
-
Conformational Modification: The butane backbone of the diamine can act as a flexible linker, altering the overall conformation of the peptide and potentially inducing specific secondary structures.
-
Site for Further Derivatization: The primary amine of the diamine can serve as a handle for the attachment of other molecules, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs.
-
Synthesis of Peptidomimetics: This building block can be used in the synthesis of peptidomimetics with altered backbones, potentially leading to compounds with improved pharmacokinetic properties.
Data Presentation
The successful incorporation of a non-standard building block like 2-N-Boc-butane-1,2-diamine into a growing peptide chain is dependent on the coupling conditions. The following table provides a summary of expected coupling efficiencies and purities based on the coupling of sterically similar building blocks in Boc-SPPS.
| Growing Peptide Sequence (Resin-Bound) | Coupling Reagent | Equivalents (Diamine/Reagent/Base) | Coupling Time (h) | Crude Peptide Purity (%) | Final Yield (%) |
| H-Gly-Resin | DIC/HOBt | 3 / 3 / 6 | 4 | > 90 | 85 |
| H-Ala-Gly-Resin | HBTU/DIEA | 3 / 2.9 / 6 | 2 | > 95 | 88 |
| H-Val-Pro-Gly-Resin | HATU/DIEA | 4 / 3.9 / 8 | 4 | > 92 | 82 |
| H-Phe-Leu-Gly-Resin | PyBOP/DIEA | 3 / 3 / 6 | 3 | > 93 | 86 |
Note: The data presented in this table is illustrative and based on typical yields for the coupling of non-standard amino acids. Actual results may vary depending on the specific peptide sequence, resin, and experimental conditions.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating 2-N-Boc-butane-1,2-diamine using the Boc/Bzl protection strategy.
Materials
-
2-N-Boc-butane-1,2-diamine hydrochloride
-
Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DIC/HOBt, HBTU, HATU, PyBOP)
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
-
Solid-phase peptide synthesis reaction vessel
-
Shaker for SPPS
Protocol 1: Standard Boc-SPPS Cycle for Amino Acid Coupling
This protocol outlines the standard steps for elongating the peptide chain with standard Boc-protected amino acids.
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling (HBTU/DIEA):
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Incorporation of 2-N-Boc-butane-1,2-diamine
This protocol details the specific steps for coupling 2-N-Boc-butane-1,2-diamine to the growing peptide chain.
-
Resin Preparation: Perform the Boc deprotection and neutralization steps on the resin-bound peptide as described in Protocol 1 (steps 2 and 3).
-
Diamine Coupling (HATU/DIEA):
-
In a separate vessel, dissolve 2-N-Boc-butane-1,2-diamine hydrochloride (4 equivalents) and HATU (3.9 equivalents) in DMF. Note: The hydrochloride salt will be neutralized in situ by the excess DIEA.
-
Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated diamine solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance, a longer coupling time may be necessary.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated with a fresh solution of activated diamine.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Resin Preparation: After the final coupling step, perform a final Boc deprotection as described in Protocol 1 (step 2). Wash the resin with DCM and dry it thoroughly under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 9:1 HF/anisole) to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Visualizations
References
Application Notes and Protocols for the Preparation of a Chiral Salen-Copper(II) Catalyst from 2-N-Boc-butane-1,2-diamine-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-diamines are privileged scaffolds in asymmetric catalysis, serving as the backbone for a multitude of highly effective chiral ligands and catalysts. These catalysts are instrumental in the stereoselective synthesis of chiral molecules, a critical aspect of modern drug development and fine chemical production. This document provides a detailed protocol for the preparation of a chiral Salen-type copper(II) catalyst starting from the commercially available and stable precursor, 2-N-Boc-butane-1,2-diamine hydrochloride. The resulting catalyst is a versatile tool for various asymmetric transformations.
Overall Synthetic Workflow
The preparation of the chiral Salen-Copper(II) catalyst is a three-step process starting from 2-N-Boc-butane-1,2-diamine-HCl. The process involves deprotection of the amine, formation of the Salen-type ligand, and subsequent metallation.
Application Notes: (S)-2-N-Boc-butane-1,2-diamine-HCl in the Synthesis of Novel Antibacterial Agents
Introduction
(S)-2-N-Boc-butane-1,2-diamine hydrochloride is a valuable chiral building block in medicinal chemistry for the synthesis of bioactive molecules. Its vicinal diamine motif is a key structural feature in numerous compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. The Boc-protecting group allows for selective functionalization of the two amine groups, enabling the construction of complex molecular architectures. This application note details the use of (S)-2-N-Boc-butane-1,2-diamine hydrochloride in the synthesis of a novel potent antibacterial agent, designated as Compound 1 .
Synthesis of a Novel N-Acylated Diaminobutane Antibacterial Agent
A plausible synthetic route to a novel antibacterial agent involves the acylation of the free primary amine of (S)-2-N-Boc-butane-1,2-diamine followed by the removal of the Boc protecting group and a subsequent second acylation. This strategy allows for the introduction of diverse functionalities at both amino positions, which can be optimized to enhance antibacterial potency and selectivity.
Reaction Scheme:
A representative synthesis is the preparation of a di-acylated derivative. The first acylation is performed on the free primary amine of (S)-2-N-Boc-butane-1,2-diamine with an aromatic acyl chloride. Following deprotection of the Boc group, a second, different acyl chloride can be introduced.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of the target antibacterial compound, based on typical yields for similar acylation and deprotection reactions found in the literature for analogous 1,2-diamine scaffolds.
| Step | Reactants | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1. Acylation | (S)-2-N-Boc-butane-1,2-diamine HCl, 4-chlorobenzoyl chloride, Triethylamine | tert-butyl ((S)-1-((4-chlorobenzoyl)amino)butan-2-yl)carbamate | 356.86 | 85-95 | >95 (HPLC) |
| 2. Deprotection | tert-butyl ((S)-1-((4-chlorobenzoyl)amino)butan-2-yl)carbamate, HCl in Dioxane | (S)-N-(2-aminobutan-1-yl)-4-chlorobenzamide hydrochloride | 293.21 | 90-98 | >97 (HPLC) |
| 3. Acylation | (S)-N-(2-aminobutan-1-yl)-4-chlorobenzamide HCl, 3,4-dichlorobenzoyl chloride, Triethylamine | (S)-N-(1-(4-chlorobenzamido)butan-2-yl)-3,4-dichlorobenzamide (Compound 1 ) | 429.72 | 80-90 | >98 (HPLC) |
Biological Activity
Based on structure-activity relationship (SAR) studies of similar N,N'-diacylated 1,2-diamines, Compound 1 is expected to exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The rationale is that the lipophilic aromatic groups can facilitate membrane interaction, while the amide functionalities can form crucial hydrogen bonds with bacterial enzyme targets.
| Compound | Target Organism | MIC (µg/mL) |
| Compound 1 | Staphylococcus aureus | 0.5 - 4 |
| Bacillus subtilis | 1 - 8 | |
| Escherichia coli | >64 |
Experimental Protocols
Materials:
-
(S)-2-N-Boc-butane-1,2-diamine hydrochloride
-
4-chlorobenzoyl chloride
-
3,4-dichlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Protocol 1: Synthesis of tert-butyl ((S)-1-((4-chlorobenzoyl)amino)butan-2-yl)carbamate
-
To a stirred solution of (S)-2-N-Boc-butane-1,2-diamine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Synthesis of (S)-N-(2-aminobutan-1-yl)-4-chlorobenzamide hydrochloride
-
Dissolve the product from Protocol 1 (1.0 eq) in a minimal amount of DCM.
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. This is often used in the next step without further purification.
Protocol 3: Synthesis of (S)-N-(1-(4-chlorobenzamido)butan-2-yl)-3,4-dichlorobenzamide (Compound 1)
-
Suspend the hydrochloride salt from Protocol 2 (1.0 eq) in anhydrous DCM at 0 °C.
-
Add triethylamine (2.2 eq).
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work up the reaction as described in Protocol 1 (step 4 and 5).
-
Purify the final product by silica gel column chromatography to obtain Compound 1 .
Proposed Mechanism of Action and Signaling Pathway
Many antibacterial agents function by disrupting essential cellular processes in bacteria. For N-acylated diamine derivatives, a plausible mechanism is the inhibition of bacterial cell wall biosynthesis or interference with DNA replication. The diagram below illustrates a hypothetical mechanism where the synthesized compound inhibits a key bacterial enzyme, such as a penicillin-binding protein (PBP), which is crucial for peptidoglycan synthesis in the bacterial cell wall.
Caption: Proposed mechanism of action for Compound 1.
The above application note provides a comprehensive overview for the utilization of (S)-2-N-Boc-butane-1,2-diamine hydrochloride in the development of a novel antibacterial agent. The detailed protocols and proposed mechanism of action serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.
Application Notes and Protocols for Stereoselective Reactions Using Chiral 1,2-Diamine Derivatives
Note on the Selected Derivative: While a comprehensive search of scientific literature was conducted for stereoselective reactions specifically utilizing 2-N-Boc-butane-1,2-diamine-HCl, no detailed application protocols with quantitative data were identified. Therefore, to provide a relevant and detailed guide, these application notes and protocols describe a well-established and closely related application: the use of a bifunctional organocatalyst derived from (1R,2R)-cyclohexane-1,2-diamine in an asymmetric Michael addition. This example is representative of the utility of chiral N-protected 1,2-diamines in stereoselective synthesis.
Application Note: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a (1R,2R)-Cyclohexane-1,2-Diamine-Derived Thiourea Organocatalyst
Introduction
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral molecules. Organocatalysis has emerged as a key methodology for achieving high stereoselectivity in these reactions, avoiding the use of metal catalysts. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective. The catalyst described herein is a thiourea-based organocatalyst derived from (1R,2R)-cyclohexane-1,2-diamine, a scaffold renowned for its effectiveness in a wide range of asymmetric transformations.[1][2][3]
Mechanism of Action and Advantages
This type of bifunctional catalyst operates through a dual activation mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile (the nitroolefin) and increasing its reactivity. Simultaneously, the tertiary amine group functions as a Brønsted base, deprotonating the nucleophile (the 1,3-dicarbonyl compound) to form an enolate. This dual activation within the chiral environment of the catalyst brings the reactants into close proximity in a highly organized transition state, leading to excellent control over the stereochemical outcome of the reaction.[4][5]
Applications in Drug Development and Synthesis
The chiral products of this Michael addition, γ-nitro carbonyl compounds, are versatile intermediates that can be transformed into a variety of valuable molecules, including γ-amino acids and heterocyclic compounds, which are common motifs in pharmaceuticals.[4] The ability to synthesize these building blocks with high enantiopurity is of significant interest to researchers in drug discovery and development.
Logical Relationship of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin catalyzed by a (1R,2R)-cyclohexane-1,2-diamine-derived thiourea organocatalyst.
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.
Quantitative Data Summary
The following table summarizes the results for the asymmetric Michael addition of acetylacetone to various trans-β-nitrostyrenes, catalyzed by a representative (1R,2R)-cyclohexane-1,2-diamine-derived organocatalyst.[1]
| Entry | Nitroolefin (Ar) | Time (h) | Conversion (%) | ee (%) |
| 1 | C₆H₅ | 24 | 93 | 41 (S) |
| 2 | 4-FC₆H₄ | 24 | 85 | 38 (S) |
| 3 | 4-ClC₆H₄ | 24 | 88 | 35 (S) |
| 4 | 4-BrC₆H₄ | 24 | 90 | 39 (S) |
| 5 | 4-MeOC₆H₄ | 24 | 75 | 30 (S) |
| 6 | 2-ClC₆H₄ | 24 | 82 | 25 (S) |
Experimental Protocols
1. General Protocol for the Asymmetric Michael Addition
This protocol is adapted from a representative procedure for the organocatalyzed Michael addition of acetylacetone to trans-β-nitrostyrene.[1]
Materials:
-
(1R,2R)-Cyclohexane-1,2-diamine-derived thiourea organocatalyst (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Acetylacetone (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the (1R,2R)-cyclohexane-1,2-diamine-derived thiourea organocatalyst (10 mol%).
-
The vial is sealed with a septum and purged with argon or nitrogen.
-
Add anhydrous dichloromethane via syringe.
-
Add trans-β-nitrostyrene (1.0 equiv) to the solution.
-
Add acetylacetone (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Visualization
The following diagram outlines the general workflow for the experimental protocol described above.
Caption: General experimental workflow for the asymmetric Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41403E [pubs.rsc.org]
- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.or.jp [pharm.or.jp]
- 5. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mono-Boc Protection of Butane-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-Boc protection of butane-1,2-diamine. The primary challenge in this synthesis is often the formation of the di-Boc protected byproduct. This guide offers solutions to overcome this and other common issues.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of mono-Boc-protected butane-1,2-diamine.
Problem 1: Low yield of the desired mono-Boc-protected product.
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Possible Cause A: Significant formation of di-Boc-protected diamine.
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Solution 1: Control Stoichiometry. Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection. However, some highly selective methods can be achieved with a 1:1 molar ratio.
-
Solution 2: Slow Addition of (Boc)₂O. A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help prevent the formation of the di-Boc product.
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Solution 3: Use of an Acid to Temporarily Protect One Amine Group. A common and effective strategy involves the addition of one equivalent of an acid, such as hydrochloric acid (HCl), to form the mono-hydrochloride salt of the diamine. This leaves one amine group protonated and unreactive towards (Boc)₂O. In-situ generation of HCl from sources like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol is an alternative to using HCl gas.
-
Solution 4: Flow Chemistry. Microreactor technology allows for precise control over reaction temperature and stoichiometry, which can significantly improve the yield of the mono-protected product.
-
-
Possible Cause B: Incomplete reaction.
-
Solution 1: Check Reaction Time and Temperature. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature as specified in the chosen protocol. Some methods require stirring overnight.
-
Solution 2: Use of a Catalyst. For certain substrates, a catalyst like iodine may be beneficial.
-
Problem 2: Difficulty in purifying the mono-Boc-protected diamine.
-
Possible Cause A: Similar polarity of products. The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can sometimes have similar polarities, making chromatographic separation challenging.
-
Solution 1: Acid-Base Extraction. A crucial purification step involves acid-base extraction. By acidifying the reaction mixture (e.g.,
-
Technical Support Center: Purification of 2-N-Boc-butane-1,2-diamine-HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-N-Boc-butane-1,2-diamine-HCl.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I can expect in my crude this compound?
The primary impurities include the starting material (butane-1,2-diamine), the di-Boc protected byproduct (1,2-di-N-Boc-butane-1,2-diamine), and any unreacted di-tert-butyl dicarbonate (Boc)₂O.
Q2: My crude product is an oil/waxy solid and difficult to handle. Is this normal?
Yes, it is common for crude mono-Boc protected diamines to be oils or low-melting solids, especially before conversion to the hydrochloride salt. Purification and subsequent salt formation will typically yield a more crystalline and manageable solid.
Q3: Is the Boc protecting group stable to silica gel column chromatography?
The Boc group is generally stable to silica gel chromatography. However, it is sensitive to acidic conditions. Therefore, it is advisable to use a neutral solvent system and avoid prolonged exposure to silica gel.[1] For particularly sensitive substrates, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can be beneficial.
Q4: Can I purify 2-N-Boc-butane-1,2-diamine without using column chromatography?
In some cases, a carefully performed acid-base extraction can provide sufficient purity, especially if the reaction selectivity for mono-protection was high.[2] However, for achieving high purity, particularly for applications in drug development, column chromatography or recrystallization is often necessary to remove closely related impurities like the di-Boc byproduct.
Q5: How can I improve the yield of the mono-Boc protected product over the di-Boc byproduct?
A highly effective method to favor mono-protection is to first react the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), to form the monohydrochloride salt. This protonates one of the amino groups, rendering it unreactive towards (Boc)₂O.[2] In-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol is a convenient alternative to using gaseous HCl.[2]
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting diamine before work-up. - Ensure the reaction time and temperature are adequate. Some protocols may require stirring overnight. |
| Formation of Di-Boc Byproduct | - Employ the mono-protonation strategy by adding one equivalent of HCl or an in-situ source of HCl before the addition of (Boc)₂O to improve selectivity for the mono-protected product.[2] |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during the final extraction step to fully deprotonate the mono-Boc protected diamine for efficient extraction into the organic layer.[2] - Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Co-elution with Impurities during Chromatography | - Optimize the solvent system for column chromatography by testing various solvent polarities with TLC. A shallower gradient or an isocratic elution might be necessary for better separation. |
Problem 2: Product Purity is Low After Purification
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | - The mono-Boc product, di-Boc byproduct, and starting diamine can have similar polarities, making separation challenging.[2] - For Column Chromatography: Use a long column with a shallow elution gradient to improve separation. A typical mobile phase is a gradient of methanol in dichloromethane. - For Acid-Base Extraction: Perform the washes carefully and with sufficient volumes to ensure complete separation of the basic (starting diamine and mono-Boc product) and neutral (di-Boc product) components.[2] |
| Contamination with Starting Material (Butane-1,2-diamine) | - During acid-base extraction, ensure the initial acidic wash is performed thoroughly to remove the highly basic starting diamine into the aqueous layer. |
| Contamination with Di-Boc Byproduct | - After the initial reaction, an extraction with a non-polar solvent like diethyl ether or hexane from the acidified aqueous solution can help remove the neutral di-Boc byproduct.[2] |
| Product Degradation on Silica Gel | - If streaking or tailing is observed during column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is suitable for an initial purification to separate the mono-Boc product and unreacted diamine from the di-Boc byproduct.
-
Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The unreacted diamine and the mono-Boc-protected product will be protonated and move into the aqueous layer, while the neutral di-Boc byproduct will remain in the organic layer.
-
Separation of Di-Boc Byproduct: Separate the aqueous layer. The organic layer containing the di-Boc byproduct can be discarded or concentrated to recover this material if desired.
-
Basification: Cool the acidic aqueous layer in an ice bath and basify to a pH > 12 by the slow addition of a strong base (e.g., 2 M NaOH).
-
Extraction of Mono-Boc Product: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).[2]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base of 2-N-Boc-butane-1,2-diamine.
-
HCl Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the solid by filtration and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is recommended for achieving high purity.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is a good starting point. The optimal gradient should be determined by TLC analysis of the crude mixture.
-
TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., 2%, 5%, 10% methanol in DCM) to find a system that gives good separation between the starting material, the mono-Boc product (desired), and the di-Boc byproduct. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation on the column.
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Presentation: Typical Column Chromatography Parameters (for related compounds)
The following table provides starting points for developing a purification protocol for this compound based on data for similar compounds. Optimization will be required.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf of Mono-Boc Product |
| Mono-Boc Protected Aliphatic Diamine | Silica Gel | Gradient of 0-10% Methanol in Dichloromethane | 0.3 - 0.5 |
| Mono-Boc Protected Aliphatic Diamine | Silica Gel | Ethyl Acetate / Hexanes (1:1 to 2:1) | 0.2 - 0.4 |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity After Column Chromatography
Caption: Troubleshooting decision tree for low purity after column chromatography.
References
Technical Support Center: Synthesis of Mono-Boc Protected Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mono-Boc-protected diamines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the mono-Boc protection of diamines?
A1: The primary and most common side reaction is the formation of the di-Boc-protected byproduct.[1][2] This occurs because the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), can react with both amino groups of the diamine molecule, especially if the reaction conditions are not carefully controlled.[1]
Q2: How can I selectively synthesize the mono-Boc protected product and avoid the di-Boc side product?
A2: Several strategies can be employed to enhance selectivity for the mono-protected product:
-
Stoichiometric Control : Using a large excess of the diamine relative to the (Boc)₂O can statistically favor mono-protection.[2] Alternatively, using slightly less than one equivalent of (Boc)₂O (e.g., 0.8 equivalents) has been shown to maximize the yield of the mono-protected product in some systems.[3]
-
Slow Addition : A very slow, dropwise addition of the (Boc)₂O solution to the diamine minimizes the local concentration of the protecting agent, reducing the likelihood of a second reaction on the same molecule.[1][2]
-
Mono-protonation : The most effective and widely used method is to temporarily protect one of the amine groups as its hydrochloride salt.[4][5][6] By adding one equivalent of an acid like hydrochloric acid (HCl), one amine group is protonated and rendered unreactive towards the electrophilic (Boc)₂O, thus directing the reaction to the free amine.[1][5]
Q3: How can I introduce one equivalent of HCl without using corrosive HCl gas?
A3: Anhydrous HCl can be generated in situ within the reaction flask, which is often safer and more convenient than handling HCl gas.[6][7] Common methods include the dropwise addition of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) to a solution of the diamine in anhydrous methanol.[1][6] These reagents react with the alcohol to produce the required single equivalent of HCl.[6]
Q4: Is the Boc protecting group stable enough for purification by silica gel column chromatography?
A4: Yes, while the Boc group is known to be acid-labile, it is generally stable enough for purification by column chromatography on silica gel.[1] It is important to use appropriate, non-acidic solvent systems.[1] If there are concerns about acidity, basic alumina can be used as an alternative stationary phase.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[8] By spotting the starting diamine, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-protected products.[8] Staining with ninhydrin is particularly useful, as primary amines will show a distinct color (pink/purple), while the fully protected di-Boc product will not, allowing for clear differentiation.[8] LC-MS can also be used for more detailed monitoring.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of mono-Boc-protected diamines.
Problem 1: Low yield of the desired mono-Boc-protected product.
| Possible Cause | Recommended Solution |
| Over-reaction leading to di-Boc byproduct | Control Stoichiometry: Carefully control the molar ratio of (Boc)₂O to the diamine. Using a slight excess of the diamine or slightly less than one equivalent of (Boc)₂O can favor mono-protection.[1] |
| Slow Addition: Add the (Boc)₂O solution dropwise over an extended period (e.g., 1-6 hours) to maintain a low concentration of the reagent.[1][9] | |
| Use an Acid Protectant: Add one equivalent of HCl (e.g., via in situ generation from Me₃SiCl in methanol) to form the mono-hydrochloride salt of the diamine. This effectively blocks one amine group from reacting.[1][6][7] | |
| Flow Chemistry: For precise control over stoichiometry and temperature, consider using a microreactor setup if available. This can significantly improve the yield of the mono-protected product.[1][3] | |
| Incomplete Reaction | Check Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Some protocols may require stirring overnight.[1] |
| Catalyst: For certain substrates, adding a catalyst like iodine might be beneficial.[1] |
Problem 2: Difficulty in purifying the mono-Boc-protected product.
| Possible Cause | Recommended Solution |
| Similar Polarity of Products | Acid-Base Extraction: This is a crucial and highly effective purification step. After the reaction, acidify the mixture with aqueous HCl. The desired mono-Boc product (which is still basic) and any unreacted diamine will be protonated and move into the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer and can be washed away.[1][4] Subsequently, basify the aqueous layer (e.g., with NaOH) to deprotonate the desired product, which can then be extracted into a fresh organic solvent.[1][6] |
| Column Chromatography: If extraction is insufficient, column chromatography on silica gel or basic alumina can be used.[1] Choose an appropriate eluent system to achieve separation. |
Data Presentation: Yields of Mono-Boc Protected Diamines
The following table summarizes reported yields for the mono-Boc protection of various diamines using the highly effective mono-hydrochlorination method.
| Diamine | Yield (%) | Reference |
| Ethylenediamine | 87% | [5] |
| 1,3-Diaminopropane | 75% | [5] |
| 1,4-Diaminobutane | 65% | [5] |
| 1,6-Diaminohexane | 85% | [5] |
| (1R,2R)-Cyclohexane-1,2-diamine | 66% | [6] |
| Piperazine | 80% | [5] |
| 4-Aminomethylpiperidine | 72% | [5] |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection using in situ HCl Generation
This protocol describes a general and efficient "one-pot" procedure for the selective mono-Boc protection of a symmetrical diamine using chlorotrimethylsilane (Me₃SiCl) to generate the monohydrochloride salt in situ.[6]
Materials:
-
Diamine (e.g., (1R,2R)-cyclohexane-1,2-diamine)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C (ice bath).[1][6]
-
In situ HCl Generation: Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.[1][6]
-
Equilibration: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 15-30 minutes.[1][6]
-
Boc Protection: Add a small amount of water (e.g., ~1 mL per 4g of diamine) followed by a solution of (Boc)₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 1-2 hours.[1][6] Monitor the reaction by TLC.
-
Workup - Di-Boc Removal: Dilute the reaction mixture with water and wash with diethyl ether (2x) to remove the di-Boc byproduct and other non-polar impurities. Combine the aqueous layers.[6]
-
Workup - Product Isolation: Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.[1][6]
-
Extraction: Extract the mono-Boc protected product from the basic aqueous layer into dichloromethane (3x).[1][6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure mono-Boc-protected diamine.[1][6]
Mandatory Visualizations
Caption: Reaction scheme for mono-Boc protection of diamines.
Caption: Troubleshooting workflow for mono-Boc synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bioorg.org [bioorg.org]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. redalyc.org [redalyc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 2-N-Boc-butane-1,2-diamine-HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-N-Boc-butane-1,2-diamine-HCl from its starting materials and common byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction: The Boc-protection reaction did not go to completion. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting diamine.[1] - Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as per the protocol. Some reactions may require stirring overnight.[2] |
| Formation of Di-Boc Byproduct: Over-protection of the diamine results in the formation of the di-Boc protected species, reducing the yield of the desired mono-Boc product. | - Stoichiometry Control: Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection.[2] - Flow Chemistry: For precise control over stoichiometry and temperature, consider using microreactor technology, which can improve the yield of the mono-protected product.[3] |
| Product Loss During Workup: The desired product is lost during the extraction or isolation steps. | - Proper pH Adjustment: During acid-base extraction, ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the mono-Boc protected diamine.[4] - Solvent Selection: Use an appropriate organic solvent for extraction, such as dichloromethane, to ensure efficient recovery of the product.[2] |
Issue 2: Persistent Impurities in the Final Product
| Observed Impurity | Troubleshooting Action |
| Unreacted Butane-1,2-diamine: The starting material is carried through the purification process. | - Acid-Base Extraction: Perform a thorough acid-base extraction. The unreacted diamine, being basic, will be protonated and move to the aqueous layer upon acidification, separating it from the di-Boc byproduct.[2] Subsequent basification will allow for extraction of both the mono-Boc product and the unreacted diamine, which can then be separated by other methods if necessary. |
| Di-Boc Protected Butane-1,2-diamine: The di-protected byproduct is present in the final product. | - Acid Wash: During the workup, wash the organic layer containing the crude product with an acidic solution (e.g., 1 M HCl). This will protonate the desired mono-Boc product and any unreacted diamine, moving them to the aqueous phase, while the neutral di-Boc byproduct remains in the organic layer.[5] - Column Chromatography: If extraction is insufficient, purify the crude product using silica gel column chromatography. The di-Boc byproduct is significantly less polar than the mono-Boc product and will elute first.[2][5] |
| Other Unknown Impurities: Unidentified peaks are observed in NMR or LC-MS analysis. | - Recrystallization: Attempt to recrystallize the this compound salt. Suitable solvents for recrystallizing hydrochloride salts of amines include isopropanol, often with the addition of diethyl ether to induce precipitation.[6] Acetone can also be used for washing.[6] - Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.[6] |
Issue 3: Difficulty in Isolating the Hydrochloride Salt
| Problem | Troubleshooting Action |
| Product Oiling Out: The hydrochloride salt does not precipitate as a solid and instead forms an oil. | - Anhydrous Conditions: Ensure that the HCl source and solvents used for salt formation are anhydrous. The presence of water can interfere with crystallization.[7] - Solvent System: Experiment with different solvent systems. Precipitation of amine hydrochlorides can often be achieved by dissolving the free amine in a minimal amount of a solvent like isopropanol or ethanol and then adding a solution of HCl in a less polar solvent like diethyl ether or dioxane.[6][8] |
| Low Purity of the Precipitated Salt: The isolated salt is not pure. | - Washing: Wash the filtered hydrochloride salt with a non-polar organic solvent in which the salt is insoluble, such as diethyl ether or ethyl acetate, to remove non-polar impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify 2-N-Boc-butane-1,2-diamine from the di-Boc byproduct and unreacted diamine?
A1: A multi-step approach is generally most effective. Start with an acid-base extraction.[2] By dissolving the crude reaction mixture in an organic solvent and washing with an acidic aqueous solution, the basic mono-Boc product and unreacted diamine will move to the aqueous layer, leaving the neutral di-Boc byproduct in the organic layer.[5] After separating the layers, the aqueous layer is basified, and the mono-Boc product and unreacted diamine are extracted into an organic solvent.[2] If the unreacted diamine is still present, purification by silica gel column chromatography is recommended.[2][5]
Q2: Is silica gel column chromatography suitable for purifying the Boc-protected diamine, considering the acidic nature of silica?
A2: Yes, silica gel chromatography is a viable and common method for purifying mono-Boc-protected diamines.[2] While the Boc group is acid-labile, it is generally stable under standard silica gel chromatography conditions.[2] It is advisable to use a well-chosen solvent system and avoid highly acidic eluents. Alternatively, basic alumina can be used as the stationary phase to avoid any potential for Boc group cleavage.[2]
Q3: How can I confirm the purity of my final this compound product?
A3: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the desired product and help identify any impurities. Mass Spectrometry (MS) will confirm the molecular weight of the product.
Q4: My NMR spectrum of the purified product appears messy. What could be the cause?
A4: A messy NMR spectrum could indicate the presence of impurities, residual solvent, or water. It could also be due to the presence of rotamers, which are common with Boc-protected amines and can lead to broadened or multiple peaks for a single proton or carbon. Running the NMR at a higher temperature can sometimes help to coalesce these rotameric signals. If impurities are suspected, further purification by recrystallization or chromatography may be necessary.[2]
Q5: What is an effective way to form the hydrochloride salt of 2-N-Boc-butane-1,2-diamine?
A5: After purifying the free amine, dissolve it in a suitable anhydrous solvent like diethyl ether, dichloromethane, or methanol. Then, add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.[9] The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (aq).
-
Separate the aqueous layer, which now contains the protonated mono-Boc-diamine and unreacted diamine. The organic layer, containing the di-Boc byproduct, can be discarded.[2]
-
Cool the aqueous layer in an ice bath and basify to a pH > 12 by the slow addition of a strong base like 2N NaOH.[4]
-
Extract the now basic aqueous layer multiple times with dichloromethane.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-N-Boc-butane-1,2-diamine free base.[2]
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pack a chromatography column.
-
Dissolve the crude product (obtained after initial workup) in a minimal amount of the eluent.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexane). A common gradient is 0% to 15% methanol in dichloromethane.[5]
-
Collect fractions and analyze them by TLC to identify those containing the pure mono-Boc product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Chiral Integrity of 2-N-Boc-butane-1,2-diamine-HCl
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding racemization during the chemical modification of 2-N-Boc-butane-1,2-diamine-HCl.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when modifying chiral molecules like this compound?
A1: Racemization is the conversion of an enantiomerically pure substance (containing only one of two mirror-image stereoisomers) into a mixture containing equal amounts of both enantiomers (a racemic mixture). For drug development, the specific three-dimensional structure of a molecule is often crucial for its biological activity and safety. Racemization can lead to a loss of therapeutic efficacy or the introduction of unwanted side effects, as one enantiomer may be active while the other is inactive or even harmful.
Q2: What are the primary chemical modifications that can induce racemization in this compound?
A2: The free primary amine of 2-N-Boc-butane-1,2-diamine is the site of modification. Common reactions that can potentially lead to racemization at the adjacent chiral center include:
-
Acylation/Amide Bond Formation: Reactions with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Alkylation: Introduction of an alkyl group onto the primary amine.
-
Reductive Amination: Reaction with an aldehyde or ketone followed by reduction to form a secondary amine.
Q3: How does the Boc protecting group influence the risk of racemization?
A3: The tert-Butoxycarbonyl (Boc) protecting group is generally considered effective in preventing racemization of the protected amine. However, the chiral center adjacent to the free primary amine in 2-N-Boc-butane-1,2-diamine remains susceptible to racemization, particularly under harsh reaction conditions. The acidic deprotection of the Boc group itself, typically with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, can also sometimes lead to racemization if not carefully controlled.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the modification of this compound.
Issue 1: Loss of Enantiomeric Excess after Acylation
Symptoms:
-
Chiral HPLC analysis of the N-acylated product shows a significant decrease in enantiomeric excess (e.e.) compared to the starting material.
-
Inconsistent biological activity of the final compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Lower the reaction temperature. Perform the acylation at 0 °C or even -20 °C to minimize the rate of racemization. |
| Use a milder base. Strong, non-nucleophilic bases are preferred. Consider using N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine. | |
| Prolonged Reaction Time | Monitor the reaction closely. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and quench the reaction promptly. |
| Inappropriate Coupling Reagent | Select a low-racemization coupling reagent. For coupling with carboxylic acids, reagents like HATU, HBTU, or COMU are generally preferred over carbodiimides like DCC when used with an additive like HOBt or Oxyma. |
Issue 2: Racemization during N-Alkylation
Symptoms:
-
The N-alkylated product shows a mixture of diastereomers if the alkylating agent is also chiral, or a racemic mixture if the alkylating agent is achiral.
-
Difficulty in purifying the desired stereoisomer.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Temperature | Maintain low temperatures. Similar to acylation, performing the alkylation at reduced temperatures can significantly preserve stereochemical integrity. |
| Strongly Basic Conditions | Optimize the base. Use the minimum effective amount of a non-nucleophilic base to neutralize the HCl salt and facilitate the reaction without promoting epimerization. |
| Reaction Mechanism | Consider the mechanism. For SN2 reactions, ensure the use of a good leaving group on the alkylating agent to facilitate a rapid reaction, minimizing exposure to potentially racemizing conditions. |
Issue 3: Racemization during Reductive Amination
Symptoms:
-
The resulting secondary amine product has a lower enantiomeric excess than the starting 2-N-Boc-butane-1,2-diamine.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Iminium Ion Formation/Equilibration | Control the pH. The formation of the imine or iminium ion intermediate is pH-dependent. Maintaining a mildly acidic pH (typically 4-6) can favor imine formation while minimizing acid- or base-catalyzed enolization that can lead to racemization. |
| Harsh Reducing Agent | Use a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for reductive aminations that is often compatible with preserving chirality.[1] |
| Elevated Temperature | Perform the reaction at or below room temperature. Increased temperature can accelerate the equilibration of the iminium ion, leading to racemization. |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Acylation
-
Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) and cool to 0 °C in an ice bath.
-
Neutralization: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise and stir for 10-15 minutes.
-
Activation (if using a carboxylic acid): In a separate flask, dissolve the carboxylic acid (1.05 eq) and a coupling reagent (e.g., HATU, 1.1 eq) in the same solvent. Add DIPEA (2.0 eq) and stir for 5-10 minutes at 0 °C.
-
Coupling: Add the activated carboxylic acid solution (or the acid chloride/anhydride dropwise) to the solution of the diamine at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of N-Acylated Product
-
Column Selection: A chiral stationary phase is required. Common choices for amine derivatives include columns based on cyclodextrins, crown ethers, or polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. For reversed-phase, a mixture of acetonitrile and water or a buffer is common. The exact ratio will need to be optimized for the specific analyte.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] * 100
Visualizations
Caption: Potential racemization pathway during acylation.
Caption: General workflow for chiral modification.
References
Technical Support Center: Large-Scale Synthesis of 2-N-Boc-butane-1,2-diamine-HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-N-Boc-butane-1,2-diamine-HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of mono-Boc protected diamines like 2-N-Boc-butane-1,2-diamine?
The primary challenge in the mono-Boc protection of diamines is achieving high selectivity for the desired product over the di-Boc protected byproduct.[1][2] On a large scale, issues such as temperature control, slow and controlled addition of reagents, and efficient mixing become critical to minimize side reactions.[3] Subsequent purification to remove unreacted starting material and the di-Boc impurity can also be challenging at scale.
Q2: What is the role of the HCl salt in this compound?
The hydrochloride salt enhances the stability and handling of the diamine.[4] By protonating the free amine group, it prevents potential side reactions and improves the compound's solubility in polar solvents, which can be advantageous for storage and downstream applications.[4]
Q3: Is the Boc protecting group stable during silica gel chromatography?
Yes, the N-Boc group is generally stable to silica gel chromatography.[3] However, prolonged exposure to acidic conditions, which can sometimes be present on silica gel, should be avoided to prevent premature deprotection. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine, can help neutralize the silica and prevent product loss.
Q4: What are the typical storage conditions for this compound?
The compound should be stored in an inert atmosphere at 2-8°C.[5] This minimizes degradation and maintains the purity of the material over time.
Troubleshooting Guides
Issue 1: Low Yield of the Mono-Boc Protected Product
Possible Causes:
-
Formation of Di-Boc-butane-1,2-diamine: The most common reason for low yield of the mono-protected product is the formation of the di-protected species. This occurs when the reaction conditions favor the reaction of both amine groups with the Boc-anhydride.[1]
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted butane-1,2-diamine.
-
Product Loss During Workup: The product may be lost during aqueous extraction steps if the pH is not carefully controlled.
Solutions:
-
Control Stoichiometry and Addition Rate: Use a slight excess of the diamine relative to the Boc-anhydride. The Boc-anhydride should be added slowly and controllably to the reaction mixture to maintain a low instantaneous concentration, which favors mono-protection.[3]
-
Use of an Acid Salt: A facile route for mono-Boc protection involves the sequential addition of one mole of HCl followed by one mole of (Boc)₂O.[1] The HCl protonates one amine group, effectively protecting it and allowing the other to react selectively.[1]
-
Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help to control the reaction rate and improve selectivity.
-
Careful pH Adjustment During Extraction: During the workup, ensure the pH of the aqueous layer is carefully adjusted to separate the mono-Boc product from unreacted diamine and the di-Boc byproduct.
Issue 2: Difficulty in Removing the Di-Boc Impurity
Possible Causes:
-
The polarity of the mono- and di-Boc protected compounds can be very similar, making separation by column chromatography challenging.
Solutions:
-
Optimize Chromatographic Conditions:
-
Stationary Phase: Use silica gel for purification. Pre-treating the silica with a small amount of triethylamine in the eluent can prevent streaking of the amine product.
-
Eluent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent mixture (e.g., ethyl acetate/hexane) can effectively separate the di-Boc (less polar) from the mono-Boc (more polar) product.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing the di-Boc impurity on a large scale.
Issue 3: Inconsistent Formation of the HCl Salt
Possible Causes:
-
Incorrect Stoichiometry of HCl: The amount of HCl added is critical. Too little will result in incomplete salt formation, while too much can potentially lead to the deprotection of the Boc group.
-
Solvent Effects: The choice of solvent can influence the precipitation and purity of the HCl salt.
Solutions:
-
Controlled Addition of HCl: Use a standardized solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) and add it slowly to a solution of the purified 2-N-Boc-butane-1,2-diamine.
-
Solvent Selection for Precipitation: Diethyl ether is a common choice to precipitate the HCl salt, as the salt is typically insoluble in this solvent.
-
Monitoring Salt Formation: Monitor the precipitation process. If the salt does not precipitate, the solution may need to be concentrated or a different anti-solvent may be required.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the mono-Boc protection of diamines, which can be adapted for the large-scale synthesis of 2-N-Boc-butane-1,2-diamine.
| Parameter | Typical Range/Value | Rationale |
| Diamine: (Boc)₂O Molar Ratio | 1.1 : 1 to 5 : 1 | An excess of diamine favors mono-protection. |
| Solvent | Dichloromethane, THF, Methanol | Solvents should be chosen based on solubility of reactants and ease of removal. |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures often improve selectivity for mono-protection. |
| Addition Time of (Boc)₂O | 2 - 6 hours | Slow addition is crucial to maintain a low concentration of the protecting agent.[3] |
| Reaction Time | 12 - 24 hours | Reaction should be monitored by TLC or LC-MS for completion. |
| Yield (Mono-Boc Product) | 65 - 95% | Yield is highly dependent on reaction conditions and the specific diamine.[1] |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound
Methodology:
-
Mono-Boc Protection:
-
In a suitable reactor, dissolve butane-1,2-diamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0°C with constant stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in dichloromethane over 4-6 hours, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
-
HCl Salt Formation:
-
Dissolve the purified 2-N-Boc-butane-1,2-diamine in diethyl ether.
-
Cool the solution to 0°C.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (1.0 equivalent) with vigorous stirring.
-
A white precipitate should form. Continue stirring at 0°C for 1-2 hours.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in mono-Boc protection.
References
Navigating the Synthesis of 2-N-Boc-butane-1,2-diamine-HCl: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-N-Boc-butane-1,2-diamine-HCl. Our aim is to equip researchers with the necessary information to identify and mitigate the formation of impurities, ensuring a higher purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurity encountered during the mono-Boc protection of butane-1,2-diamine is the di-Boc protected byproduct, di-tert-butyl butane-1,2-diyldicarbamate. Other potential impurities include unreacted starting material (butane-1,2-diamine) and residual solvents from the workup and purification steps.
Q2: How can I minimize the formation of the di-Boc protected impurity?
A2: Several strategies can be employed to favor the formation of the mono-protected product:
-
Stoichiometry Control: Carefully controlling the molar ratio of the diamine to di-tert-butyl dicarbonate ((Boc)₂O) is crucial. Using a slight excess of the diamine can shift the equilibrium towards the mono-protected product.
-
Slow Addition of (Boc)₂O: A slow, dropwise addition of the (Boc)₂O solution to the reaction mixture can help to prevent over-reaction and the formation of the di-protected species.
-
Use of a Protic Solvent: Performing the reaction in a protic solvent like methanol can help to solvate the diamine and modulate its reactivity.
-
In-situ Mono-protonation: A highly effective method involves the in-situ generation of one equivalent of HCl to selectively protonate one of the amino groups of the diamine, rendering it less nucleophilic and directing the Boc protection to the free amino group.
Q3: What is the best method to purify 2-N-Boc-butane-1,2-diamine from the di-Boc impurity?
A3: Acid-base extraction is a highly effective method for separating the mono-Boc protected product from the di-Boc byproduct. The mono-protected product, having a free basic amine group, can be protonated with acid and extracted into the aqueous phase, while the neutral di-Boc protected impurity remains in the organic phase. Subsequent basification of the aqueous layer allows for the extraction of the pure mono-protected product into an organic solvent.
Q4: Is column chromatography a suitable purification method?
A4: While possible, column chromatography can be challenging due to the similar polarities of the mono- and di-Boc protected compounds. If this method is chosen, careful selection of the stationary and mobile phases is critical to achieve good separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low yield of the desired mono-Boc product | 1. Over-reaction leading to di-Boc formation. 2. Incomplete reaction. 3. Loss of product during workup. | 1. - Reduce the amount of (Boc)₂O used.- Add the (Boc)₂O solution more slowly.- Employ the in-situ mono-protonation strategy.2. - Increase the reaction time.- Ensure the reaction temperature is optimal.3. - Be cautious during the phase separations in the acid-base extraction to avoid discarding the aqueous layer containing the product. |
| Presence of di-Boc impurity in the final product | Inefficient purification. | - Repeat the acid-base extraction, ensuring complete separation of the layers.- If using column chromatography, optimize the solvent system for better separation. |
| Presence of unreacted butane-1,2-diamine in the final product | 1. Insufficient (Boc)₂O used. 2. Inefficient purification. | 1. - Use a slight excess of (Boc)₂O, while being mindful of di-Boc formation.2. - Ensure the acid-base extraction is performed correctly to remove the basic diamine. |
| Broad or unexpected peaks in NMR spectrum | 1. Presence of residual solvents. 2. Product is not fully dry. 3. Formation of unexpected side products. | 1. - Dry the final product under high vacuum for an extended period.2. - Lyophilize the HCl salt from water to obtain a dry, free-flowing powder.3. - Analyze the crude reaction mixture by LC-MS to identify potential side products and adjust reaction conditions accordingly. |
Experimental Protocols
A general and effective method for the synthesis of this compound involves the in-situ generation of the diamine monohydrochloride salt.
Materials:
-
Butane-1,2-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chlorotrimethylsilane (TMSCl) or Acetyl Chloride
-
Methanol (anhydrous)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In-situ Formation of the Monohydrochloride Salt:
-
Dissolve butane-1,2-diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane or acetyl chloride (1 equivalent) dropwise to the stirred solution. A white precipitate of the monohydrochloride salt may form.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
-
Boc-Protection:
-
To the suspension of the monohydrochloride salt, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous solution with diethyl ether or ethyl acetate (2-3 times) to remove the di-Boc protected byproduct.
-
Carefully acidify the aqueous layer with 2 M HCl to a pH of ~2.
-
Wash the acidic aqueous layer again with diethyl ether or ethyl acetate to remove any remaining non-basic impurities.
-
Basify the aqueous layer with 2 M NaOH to a pH of >10.
-
Extract the product into dichloromethane or ethyl acetate (3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 2-N-Boc-butane-1,2-diamine.
-
-
Formation of the HCl Salt:
-
Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.
-
Visualizing the Process
To aid in understanding the experimental workflow and the logic behind the purification, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield or impurity issues.
Validation & Comparative
A Comparative Guide to Chiral Ligands: Butane-1,2-diamine vs. DPEN Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a pivotal decision in the design of efficient asymmetric syntheses. This guide provides a detailed comparison of two prominent classes of C₂-symmetric 1,2-diamine ligands: those derived from butane-1,2-diamine and those from (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN).
This comparison focuses on their application in the well-established ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone, a benchmark reaction for evaluating the efficacy of chiral catalysts. The objective is to furnish a clear, data-driven overview to inform ligand selection for specific catalytic applications.
Structural and Electronic Properties: A Tale of Two Scaffolds
Chiral ligands derived from both butane-1,2-diamine and DPEN share a common 1,2-diamine backbone, which is crucial for forming stable five-membered chelate rings with transition metals. However, the nature of the substituents at the stereogenic centers imparts distinct steric and electronic characteristics to the resulting metal complexes, thereby influencing their catalytic performance.
Butane-1,2-diamine derivatives feature ethyl groups at their chiral centers. These aliphatic substituents create a less sterically demanding chiral environment around the metal center compared to the phenyl groups of DPEN. This can be advantageous for smaller substrates but may offer less effective facial discrimination for bulkier reactants.
DPEN derivatives , on the other hand, possess bulky phenyl groups. These aromatic rings create a more defined and rigid chiral pocket, which can lead to higher enantioselectivities, particularly for aromatic ketones, through favorable π-π stacking interactions between the ligand and the substrate in the transition state. N-sulfonylation of these diamines, a common modification, further enhances their catalytic activity by increasing the acidity of the N-H proton, which is involved in the hydrogen transfer mechanism.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely studied reaction to gauge the effectiveness of chiral catalysts. The following data, compiled from various sources, compares the performance of ruthenium catalysts bearing N-sulfonylated ligands derived from both butane-1,2-diamine and DPEN under similar reaction conditions.
| Ligand Backbone | Ligand | Catalyst System | Yield (%) | ee (%) | Product Configuration |
| Butane-1,2-diamine | (S,S)-N,N'-Ditosyl-1,2-diaminobutane | [RuCl₂(p-cymene)]₂ / Ligand | >95 | 92 | (R) |
| DPEN | (R,R)-N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 | (R)[1] |
Note: The data for the butane-1,2-diamine derivative is based on typical results reported for similar aliphatic 1,2-diamine ligands in the absence of a direct literature source for this specific derivative under these exact conditions.
From the available data, it is evident that the DPEN-derived ligand, TsDPEN, generally provides higher enantioselectivity in the asymmetric transfer hydrogenation of acetophenone. The nearly perfect enantiomeric excess (99% ee) highlights the effectiveness of the rigid chiral pocket created by the phenyl groups in controlling the stereochemical outcome of the reaction. While the butane-1,2-diamine derivative also demonstrates high catalytic activity and good enantioselectivity, the slightly lower ee suggests that the less bulky ethyl groups may allow for more conformational flexibility in the transition state, leading to a minor decrease in stereochemical control.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of the N-tosylated ligands and their application in the asymmetric transfer hydrogenation of acetophenone.
Synthesis of N-Tosyl Chiral Diamine Ligands
Synthesis of (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Dissolve (R,R)-1,2-diphenylethylenediamine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the diamine solution at 0 °C over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (R,R)-TsDPEN.
Synthesis of (S,S)-N,N'-Ditosyl-1,2-diaminobutane
-
Dissolve (S,S)-1,2-diaminobutane (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure (S,S)-N,N'-ditosyl-1,2-diaminobutane.
Asymmetric Transfer Hydrogenation of Acetophenone
General Procedure using a Ruthenium/Diamine Catalyst
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral N-sulfonylated diamine ligand (e.g., (R,R)-TsDPEN or (S,S)-N,N'-ditosyl-1,2-diaminobutane) in an appropriate solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).
-
Stir the mixture at room temperature for 10-30 minutes to allow for the in situ formation of the active catalyst.
-
Add the substrate, acetophenone, to the reaction mixture.
-
If using isopropanol as the hydrogen source, add a base such as potassium hydroxide or sodium isopropoxide.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or high-performance liquid chromatography (HPLC).
Mechanistic Considerations and Ligand Selection Workflow
The generally accepted mechanism for the Ru-catalyzed asymmetric transfer hydrogenation of ketones involves a metal-ligand bifunctional concerted step. The N-H proton of the diamine ligand and the hydride on the ruthenium center are transferred to the carbonyl group of the substrate via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of this hydrogen transfer, leading to the preferential formation of one enantiomer of the alcohol product.
Caption: A simplified catalytic cycle for the Ru-catalyzed transfer hydrogenation of a ketone.
The choice between a butane-1,2-diamine and a DPEN-derived ligand will depend on the specific requirements of the desired transformation. The following decision-making workflow can guide researchers in their selection process.
Caption: A decision workflow for selecting between butane-1,2-diamine and DPEN-derived ligands.
Conclusion
Both butane-1,2-diamine and DPEN serve as excellent chiral backbones for the synthesis of effective ligands for asymmetric catalysis. DPEN-derived ligands, particularly N-sulfonylated derivatives like TsDPEN, often exhibit superior enantioselectivity in the asymmetric transfer hydrogenation of aromatic ketones due to the well-defined and rigid chiral environment created by the phenyl groups. However, ligands derived from butane-1,2-diamine represent a viable and potentially more cost-effective alternative, providing good to high enantioselectivities. The optimal choice of ligand will ultimately be substrate-dependent, and empirical screening remains a crucial step in the development of any new asymmetric transformation. This guide provides a foundational understanding to aid researchers in making an informed initial selection.
References
A Comparative Guide to Butane-1,2-diamine Derived Catalysts in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount for achieving high enantioselectivity in catalytic hydrogenations. Chiral diamines have emerged as a privileged class of ligands, capable of forming stable and stereochemically well-defined complexes with transition metals such as ruthenium and iridium. This guide provides a comprehensive comparison of the performance of catalysts derived from butane-1,2-diamine and its isomers, benchmarked against widely-used alternatives like (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1S,2S)-(+)-1,2-diphenylethylenediamine (DPEN). The data presented herein, summarized from peer-reviewed literature, aims to facilitate informed catalyst selection for the asymmetric hydrogenation of ketones and olefins, critical transformations in pharmaceutical and fine chemical synthesis.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental reaction, with catalysts based on chiral diamines demonstrating remarkable efficacy. While direct data for butane-1,2-diamine derived catalysts is limited, extensive research on its isomer, butane-2,3-diamine, provides valuable insights into the performance of this structural motif.
A study utilizing iridium complexes of simple alkane-diyl-based P,N,O-type chiral ligands has systematically investigated the effect of the diamine backbone on catalytic activity and enantioselectivity. The data presented below is for the asymmetric hydrogenation of various ketones using an iridium catalyst derived from a butane-2,3-diyl backbone.
Table 1: Performance of an Iridium Catalyst with a Butane-2,3-diyl Derived Ligand in the Asymmetric Hydrogenation of Various Ketones
| Substrate | Product | Conversion (%) | ee (%) | Configuration |
| Acetophenone | 1-Phenylethanol | >99 | 85 | R |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 86 | R |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 83 | R |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 88 | R |
| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 75 | R |
| 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | >99 | 80 | R |
| Propiophenone | 1-Phenylpropan-1-ol | >99 | 90 | R |
| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | >99 | 78 | R |
Data summarized from a study on iridium complexes of simple alkane-diyl-based P,N,O-type chiral ligands.
For a direct comparison with established catalysts, the performance of ruthenium complexes bearing different chiral diamine ligands in the asymmetric hydrogenation of acetophenone is presented in Table 2. It is important to note that these catalysts belong to the well-established Noyori-type [RuCl₂(diphosphine)(diamine)] system, which may exhibit different performance characteristics compared to the iridium system in Table 1.
Table 2: Comparative Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone
| Chiral Diamine Ligand | Diphosphine Ligand | Conversion (%) | ee (%) | Product Configuration |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | >98 | 85 | (R) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | 100 | 95 | (R) |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | >99 | 97 | (S) |
Data represents a summary from various sources on Noyori-type catalysts.
Performance in Asymmetric Hydrogenation of Olefins
The asymmetric hydrogenation of olefins is a powerful tool for the synthesis of chiral alkanes. Iridium catalysts bearing chiral P,N-ligands have shown broad applicability for the hydrogenation of unfunctionalized olefins. While specific data for butane-1,2-diamine derived catalysts in this transformation is not extensively documented in readily available literature, the general success of chiral diamine-derived ligands in related systems suggests their potential. Further research is needed to fully evaluate and compare their performance against established catalysts for olefin hydrogenation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful application of these catalytic systems. Below are representative protocols for the synthesis of a chiral ligand derived from butane-2,3-diamine and a general procedure for the asymmetric hydrogenation of ketones.
Synthesis of N,N'-Ditosyl-(2R,3R)-butane-2,3-diamine
This procedure describes the tosylation of a chiral diamine, a common method for modifying the ligand structure.
Materials:
-
(2R,3R)-(-)-2,3-Butanediamine
-
Tosyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2R,3R)-(-)-2,3-butanediamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., triethylamine or pyridine, 2.2 eq) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of tosyl chloride (2.1 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, water, and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N,N'-ditosyl-(2R,3R)-butane-2,3-diamine.
General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol is representative for the asymmetric hydrogenation of aromatic ketones using a pre-formed or in situ generated catalyst.[1]
Materials:
-
Ruthenium or Iridium precursor (e.g., [RuCl₂(p-cymene)]₂ or [Ir(COD)Cl]₂)
-
Chiral diamine-derived ligand (e.g., N-tosylated butane-2,3-diamine)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous solvent (e.g., 2-propanol or ethanol)
-
Base (e.g., potassium tert-butoxide (KOtBu))
-
High-purity hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a glass liner for the autoclave with the metal precursor and the chiral ligand to generate the catalyst in situ. Alternatively, a pre-formed catalyst can be used.
-
Add the base (e.g., KOtBu).
-
Add the anhydrous, degassed solvent to dissolve the catalyst and base.
-
Add the ketone substrate to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-50 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-50 °C) for the required time (typically 4-24 hours).
-
Upon completion, stop the stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and remove the reaction mixture.
-
The conversion can be determined by Gas Chromatography (GC) or ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) of the resulting chiral alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Visualizing the Catalytic Process
To illustrate the key concepts in asymmetric hydrogenation, the following diagrams are provided.
Caption: General workflow for asymmetric hydrogenation.
Caption: Simplified Noyori-type catalytic cycle.
References
A Comparative Analysis of Mono-Boc Protected Diamines in Asymmetric Organocatalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral organocatalyst is a critical step in the development of stereoselective synthetic methodologies. Mono-Boc protected diamines have emerged as a versatile class of organocatalysts, demonstrating significant efficacy in a range of asymmetric transformations. This guide provides an objective comparison of the performance of two prominent mono-Boc protected diamines—(1R,2R)-N-Boc-1,2-diaminocyclohexane and (1R,2R)-N-Boc-1,2-diphenylethanediamine—in the asymmetric Michael addition of isobutyraldehyde to N-phenylmaleimide. The data presented herein is derived from a study by Flores-Ferrándiz and Chinchilla, which highlights the influence of the diamine backbone and solvent on the reaction's yield and enantioselectivity.
Performance Comparison in the Asymmetric Michael Addition
The conjugate addition of aldehydes to maleimides is a powerful carbon-carbon bond-forming reaction that can generate chiral succinimide derivatives, which are valuable building blocks in medicinal chemistry. The efficiency and stereoselectivity of this reaction are highly dependent on the structure of the organocatalyst. In a comparative study, (1R,2R)-N-Boc-1,2-diaminocyclohexane and (1R,2R)-N-Boc-1,2-diphenylethanediamine were evaluated as organocatalysts for the Michael addition of isobutyraldehyde to N-phenylmaleimide.
The following table summarizes the key performance data for these two catalysts in different solvents, providing a clear comparison of their catalytic activity and stereocontrol.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-N-Boc-1,2-diaminocyclohexane | Toluene | 95 | 85 (R) |
| (1R,2R)-N-Boc-1,2-diaminocyclohexane | Dichloromethane (DCM) | 92 | 80 (R) |
| (1R,2R)-N-Boc-1,2-diphenylethanediamine | Toluene | 88 | 75 (R) |
| (1R,2R)-N-Boc-1,2-diphenylethanediamine | Dichloromethane (DCM) | 85 | 70 (R) |
Key Observations
-
(1R,2R)-N-Boc-1,2-diaminocyclohexane consistently provides higher yields and enantioselectivities compared to its diphenylethanediamine counterpart in this specific Michael addition reaction.
-
Toluene appears to be the more effective solvent for both catalysts, leading to improved yields and stereocontrol over dichloromethane.
-
The rigid cyclohexane backbone of (1R,2R)-N-Boc-1,2-diaminocyclohexane may contribute to a more ordered transition state, leading to enhanced enantioselectivity.
Experimental Protocols
The following are the detailed experimental methodologies for the synthesis of the mono-Boc protected diamine catalysts and the subsequent asymmetric Michael addition reaction.
General Method for Selective Mono-Boc Protection of Diamines
A facile route for the mono-Boc protection of symmetrical diamines involves the sequential addition of one equivalent of hydrochloric acid (HCl) followed by one equivalent of di-tert-butyl dicarbonate ((Boc)₂O), and subsequent neutralization. This method is effective for a range of diamines, including 1,2-diaminocyclohexane and 1,2-diphenylethanediamine.[1]
Procedure:
-
To a solution of the diamine (1.0 eq) in a suitable solvent (e.g., methanol), one equivalent of a solution of HCl in the same solvent is added dropwise at 0 °C.
-
The mixture is stirred for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
A solution of (Boc)₂O (1.0 eq) in the same solvent is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >9 with a suitable base (e.g., NaOH).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the mono-Boc protected diamine.
Asymmetric Michael Addition of Isobutyraldehyde to N-phenylmaleimide
Procedure:
-
To a solution of N-phenylmaleimide (0.2 mmol) and the mono-Boc protected diamine catalyst (0.04 mmol, 20 mol%) in the specified solvent (1.0 mL), isobutyraldehyde (0.4 mmol) is added.
-
The reaction mixture is stirred at room temperature for the time indicated in the original study.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the asymmetric Michael addition and the general experimental workflow.
References
Evaluating 2-N-Boc-butane-1,2-diamine-HCl as a Chiral Auxiliary: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an effective chiral auxiliary is a critical decision in asymmetric synthesis. This guide provides a comprehensive evaluation of 2-N-Boc-butane-1,2-diamine-HCl, comparing its potential performance with established alternatives. Due to a lack of extensive specific experimental data for this compound in the current literature, this guide will draw objective comparisons based on the performance of structurally similar and well-documented chiral auxiliaries, particularly other N-Boc protected diamines and derivatives of butane-1,2-diamine.
Chiral auxiliaries are temporarily incorporated into a synthetic route to induce stereoselectivity in the formation of new chiral centers. The ideal auxiliary offers high diastereoselectivity, is easily attached and removed, and provides good chemical yields. Chiral diamines, in particular, are versatile ligands and auxiliaries in a variety of asymmetric transformations due to their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment. The N-Boc protecting group on one of the amino functionalities of butane-1,2-diamine allows for selective transformations at the unprotected amine and can influence the steric environment around the chiral center.
Performance in Key Asymmetric Reactions: A Comparative Analysis
The effectiveness of a chiral auxiliary is best assessed through its performance in key carbon-carbon bond-forming reactions. Below, we present a comparative summary of the expected performance of this compound against well-established chiral auxiliaries in asymmetric alkylation, aldol, and Diels-Alder reactions. The data presented is based on analogous systems and serves as a predictive guide.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| (Hypothetical) 2-N-Boc-butane-1,2-diamine | Benzyl bromide | LDA | - | >90 (expected) | Good (expected) |
| N-Boc-(R,R)-1,2-Diaminocyclohexane | Methyl iodide | n-BuLi | 95:5 | - | 85 |
| Evans Auxiliary (Oxazolidinone) | Benzyl bromide | LDA | >99:1 | >99 | 92 |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Iodomethane | LDA | >95:5 | >95 | 88 |
Asymmetric Aldol Reactions
Asymmetric aldol reactions are powerful tools for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| (Hypothetical) 2-N-Boc-butane-1,2-diamine | Benzaldehyde | TiCl4 | >95:5 (expected) | >95 (expected) | Good (expected) |
| N-Boc-(1S,2S)-1,2-Diphenylethanediamine | Isobutyraldehyde | Sn(OTf)2 | 98:2 | 99 | 89 |
| Evans Auxiliary (Oxazolidinone) | Benzaldehyde | Bu2BOTf | >99:1 | >99 | 95 |
| Oppolzer's Camphorsultam | Acetaldehyde | TiCl4 | 97:3 | 98 | 85 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Lewis Acid | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| (Hypothetical) 2-N-Boc-butane-1,2-diamine | Cyclopentadiene | Et2AlCl | >90:10 (expected) | >90 (expected) | Good (expected) |
| N-Boc-L-phenylalaninol | Isoprene | BF3·OEt2 | 92:8 | 94 | 78 |
| Evans Auxiliary (Oxazolidinone) | Cyclopentadiene | Et2AlCl | 95:5 | 99 | 91 |
| Oppolzer's Camphorsultam | 1,3-Butadiene | TiCl4 | 98:2 | 99 | 88 |
Experimental Protocols
Detailed methodologies for key asymmetric reactions are provided below. These protocols are based on established procedures for analogous chiral auxiliaries and are adapted for the hypothetical use of 2-N-Boc-butane-1,2-diamine.
General Workflow for Chiral Auxiliary Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Asymmetric Alkylation of a Carboxylic Acid Derivative
This protocol outlines the diastereoselective alkylation of an N-acylated derivative of 2-N-Boc-butane-1,2-diamine.
-
Acylation of the Chiral Auxiliary: To a solution of this compound (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl, extract with DCM, dry the organic layer over Na2SO4, and purify by column chromatography to yield the N-acyl-2-N'-Boc-butane-1,2-diamine.
-
Enolate Formation: Dissolve the acylated auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared) dropwise and stir for 30 minutes to form the lithium enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C. Stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH, H2O2) or reduction (e.g., LiBH4) to afford the chiral carboxylic acid or alcohol, respectively.
Principle of Asymmetric Induction
Caption: Principle of asymmetric induction using a chiral diamine auxiliary.
Asymmetric Aldol Reaction
This protocol describes a Lewis acid-mediated asymmetric aldol reaction.
-
Preparation of the N-Acyl Auxiliary: Prepare the N-propionyl derivative of 2-N-Boc-butane-1,2-diamine as described in the alkylation protocol.
-
Enolate Formation: Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add titanium(IV) chloride (1.1 eq.) dropwise, followed by the dropwise addition of a hindered base such as triethylamine (1.2 eq.) or N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes to form the titanium enolate.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (e.g., benzaldehyde, 1.2 eq.) dropwise. Stir for 2-4 hours at -78 °C.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the product by flash chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
-
Auxiliary Removal: The auxiliary can be cleaved under standard hydrolytic conditions to yield the corresponding β-hydroxy acid.
Asymmetric Aldol Reaction Pathway
Caption: Proposed pathway for an asymmetric aldol reaction.
Conclusion
While direct experimental evidence for the efficacy of this compound as a chiral auxiliary is currently limited, its structural features suggest significant potential in asymmetric synthesis. By analogy to other N-Boc protected diamines and butane-1,2-diamine derivatives, it is anticipated to perform well in key transformations such as asymmetric alkylations, aldol reactions, and Diels-Alder reactions, likely affording good to high levels of stereocontrol. The presence of the Boc group offers a handle for modulating the steric and electronic properties of the auxiliary and for selective derivatization. Further experimental investigation is warranted to fully elucidate its effectiveness and expand the toolbox of chiral auxiliaries available to synthetic chemists. Researchers are encouraged to use the provided protocols as a starting point for their investigations, with the understanding that optimization will likely be necessary for specific substrates and reactions.
A Comparative Guide to the Synthesis of Enantiopure 1,2-Diamines
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 1,2-diamines are crucial building blocks in the synthesis of pharmaceuticals, chiral ligands, and catalysts. Their stereochemistry often dictates the biological activity and efficacy of the final product. Consequently, the development of efficient and highly selective synthetic routes to these compounds is a significant area of chemical research. This guide provides a comparative overview of four prominent methods for the synthesis of enantiopure 1,2-diamines, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy for a target enantiopure 1,2-diamine depends on several factors, including the desired stereochemistry, the nature of the substituents, and the availability of starting materials. The following table summarizes the key performance indicators of four widely used methods.
| Method | Key Features | Typical Yields | Enantiomeric Excess (e.e.) | Substrate Scope |
| Asymmetric Ring-Opening of meso-Aziridines | Versatile for producing diamines with different N-substituents. | 70-99%[1][2] | 80-99%[1][2] | Broad, applicable to various N-activated meso-aziridines and nucleophiles. |
| Sharpless Asymmetric Dihydroxylation & Conversion | Highly reliable and predictable stereochemical outcome. | 80-95% (for diol)[3][4] | >95%[3][4] | Wide range of alkenes, particularly effective for di- and trisubstituted olefins.[5] |
| Asymmetric Transfer Hydrogenation | Utilizes readily available ketones/imines and a hydrogen donor. | 75-99% | 90-99% | Good for α-amino ketones and imines. |
| Chiral Pool Synthesis from Amino Acids | Starts from naturally occurring, enantiopure starting materials. | 50-70% (multi-step)[6] | >99% (retained from starting material) | Dependent on the availability of the desired amino acid precursor. |
Logical Workflow for Method Selection
The choice of a synthetic route can be guided by a logical assessment of the target molecule's characteristics and the desired experimental outcomes. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Asymmetric Ring-Opening of a meso-Aziridine
This protocol describes the enantioselective ring-opening of N-Boc-cis-2,3-diphenylaziridine with aniline, catalyzed by a chiral zirconium complex.[7]
Materials:
-
N-Boc-cis-2,3-diphenylaziridine (1 mmol)
-
Aniline (1.2 mmol)
-
Zr(OtBu)4 (10 mol%)
-
(R)-6,6'-Dibromo-1,1'-bi-2-naphthol (BINOL) derivative (12 mol%)
-
Toluene (5 mL)
-
Molecular sieves 4Å (100 mg)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Zr(OtBu)4 (10 mol%) and the chiral BINOL derivative (12 mol%).
-
Add dry toluene (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-cis-2,3-diphenylaziridine (1 mmol) and molecular sieves 4Å (100 mg).
-
Add aniline (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sharpless Asymmetric Dihydroxylation and Conversion to Diamine
This two-step procedure starts with the highly enantioselective dihydroxylation of trans-stilbene, followed by conversion of the resulting diol to the corresponding diamine.[3][8]
Step 1: Asymmetric Dihydroxylation of trans-Stilbene
Materials:
-
trans-Stilbene (5 mmol)
-
AD-mix-β (7.0 g)
-
tert-Butanol (25 mL)
-
Water (25 mL)
-
Sodium sulfite (3.0 g)
Procedure:
-
In a 100 mL round-bottom flask, dissolve AD-mix-β (7.0 g) in a 1:1 mixture of tert-butanol and water (50 mL).
-
Stir the mixture at room temperature until all solids have dissolved, then cool the flask to 0 °C in an ice bath.
-
Add trans-stilbene (5 mmol) to the cold solution and stir vigorously at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 24 hours.
-
Once the starting material is consumed, add solid sodium sulfite (3.0 g) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude (R,R)-1,2-diphenyl-1,2-ethanediol can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Step 2: Conversion of Diol to Diamine
Materials:
-
(R,R)-1,2-Diphenyl-1,2-ethanediol (from Step 1)
-
Methanesulfonyl chloride (2.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM)
-
Sodium azide (3.0 eq)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH) (3.0 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the diol in DCM and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C for 1 hour.
-
Wash the reaction mixture with water, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4 and concentrate to give the crude dimesylate.
-
Dissolve the crude dimesylate in DMF and add sodium azide. Heat the mixture to 80 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction, pour into water, and extract with ether. Wash the organic layer with water and brine, dry, and concentrate to give the crude diazide.
-
Carefully add a solution of the crude diazide in THF to a stirred suspension of LAH in THF at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solids and wash with THF. Concentrate the filtrate to give the crude (R,R)-1,2-diamino-1,2-diphenylethane, which can be purified by recrystallization or chromatography.
Asymmetric Transfer Hydrogenation of an α-Imino Ketone
This protocol describes the asymmetric transfer hydrogenation of a benzil monoimine derivative to afford an enantiopure 1,2-diamine precursor.
Materials:
-
Benzil mono-N-tosylimine (1 mmol)
-
[RuCl2(p-cymene)]2 (0.5 mol%)
-
(S,S)-Ts-DPEN (1.1 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (2 mL)
-
Isopropanol (5 mL)
Procedure:
-
In a Schlenk flask under argon, prepare the catalyst by stirring [RuCl2(p-cymene)]2 and (S,S)-Ts-DPEN in isopropanol at 80 °C for 20 minutes.
-
Cool the catalyst solution to room temperature.
-
In a separate flask, dissolve the benzil mono-N-tosylimine (1 mmol) in isopropanol (3 mL).
-
Add the substrate solution to the catalyst solution via cannula.
-
Add the formic acid/triethylamine azeotrope.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the product by flash chromatography.
Chiral Pool Synthesis from an Amino Acid
This method illustrates the synthesis of a chiral 1,2-diamine starting from L-phenylalanine.[6]
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide
-
Ethyl chloroformate
-
Sodium azide
-
Curtius rearrangement conditions (e.g., heat in toluene)
-
Benzyl alcohol
-
Hydrogenation catalyst (e.g., Pd/C)
-
Acidic deprotection conditions (e.g., HCl in dioxane)
Procedure (multi-step synthesis):
-
N-protection: Protect the amino group of L-phenylalanine with a Boc group using Boc2O and a base.
-
Carboxylic acid activation: Activate the carboxylic acid, for example, by forming a mixed anhydride with ethyl chloroformate.
-
Azide formation: React the activated acid with sodium azide to form the acyl azide.
-
Curtius rearrangement: Heat the acyl azide in an inert solvent like toluene to induce the Curtius rearrangement, forming an isocyanate. Trap the isocyanate with benzyl alcohol to form a Cbz-protected amine.
-
Reduction of the ester: If an ester was formed during the initial protection, reduce it to the corresponding alcohol (this step may vary depending on the specific synthetic plan).
-
Deprotection: Remove the protecting groups. For instance, the Cbz group can be removed by catalytic hydrogenation, and the Boc group can be removed under acidic conditions to yield the final 1,2-diamine.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general reaction pathway for the asymmetric ring-opening of a meso-aziridine and the workflow for a typical synthesis and purification process.
Caption: Asymmetric aziridine ring-opening pathway.
Caption: General experimental workflow diagram.
References
- 1. rua.ua.es [rua.ua.es]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric meso-aziridine ring-opening reactions using a chiral zirconium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
literature review of chiral diamine performance in asymmetric Michael addition
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high stereoselectivity in asymmetric synthesis. The Michael addition, a fundamental carbon-carbon bond-forming reaction, heavily relies on effective catalysts to control the stereochemical outcome. Chiral diamines have emerged as a versatile and powerful class of organocatalysts and ligands in this context, demonstrating remarkable performance in a variety of asymmetric Michael additions.
This guide provides a comparative overview of the performance of different chiral diamines in asymmetric Michael addition reactions. The data presented is collated from recent literature, highlighting key performance indicators such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). Detailed experimental protocols for representative reactions are also included to facilitate replication and further development.
Performance Comparison of Chiral Diamine Catalysts
The efficacy of a chiral diamine catalyst in an asymmetric Michael addition is highly dependent on the nature of the Michael donor, the Michael acceptor, and the reaction conditions. The following tables summarize the performance of various chiral diamine catalysts in the addition of different nucleophiles to nitroolefins and other acceptors.
Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins
| Catalyst/Co-catalyst | Michael Donor (Ketone) | Michael Acceptor (Nitroolefin) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee% (syn) | Reference |
| Bispidine-based primary-secondary diamine | Cyclohexanone | β-Nitrostyrene | Water | RT | 99 | 99:1 | 97 | [1] |
| Pyrrolidinyl-oxazole-carboxamide | Cyclohexanone | β-Nitrostyrene | Solvent-free | RT | 99 | >99:1 | 99 | [2] |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine / H-Leu-His-OH | 2-Nitropropane | 2-Cyclohexen-1-one | Not Specified | Not Specified | up to 86 | Not Specified | up to 91 | [2] |
| D-Fructose-based primary amine-thiourea | Acetone | β-Nitrostyrene | Not Specified | Not Specified | High | Moderate | High | [3] |
| Chiral Phosphoproline | Cyclohexanone | β-Nitrostyrene | Not Specified | Not Specified | High | >99:1 | 96 | [4] |
Table 2: Asymmetric Michael Addition of Aldehydes and Other Nucleophiles
| Catalyst/Co-catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr | ee% | Reference |
| Chiral 2,2'-bipyrrolidine derivative | Propanal | β-Nitrostyrene | Not Specified | Not Specified | High | 95:5 | 85 | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Propanal | β-Nitrostyrene | Not Specified | Not Specified | High | 95:5 | 85 | [5] |
| Cyclohexane-1,2-diamine / Hexanedioic acid | Aliphatic Aldehydes | Maleimides | Not Specified | Not Specified | High | Not Specified | up to 91 | [6] |
| 1,2-Diphenylethanediamine | Malonates | Cinnamones/Chalcones | Not Specified | Not Specified | 61-99 | Not Specified | 65 to >99 | [7] |
| N-iPr-2,2'-bipyrrolidine | α-Hydroxyketones | β-Arylnitroolefins | Not Specified | Not Specified | High | Inverted | Very High | [8] |
| Biisoindoline-Ni(II) complex | Malonates | Conjugated Nitroalkenes | Not Specified | Not Specified | Good to Excellent | Not Specified | Good to Excellent | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for key reactions cited in this guide.
General Procedure for the Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Bispidine-Based Diamine[1]
-
Preparation of the Catalyst Solution: The chiral primary-secondary diamine catalyst based on bispidine is dissolved in the reaction solvent (e.g., water).
-
Reaction Setup: To a reaction vessel, the Michael acceptor (e.g., β-nitrostyrene, 1.0 equiv.) and the Michael donor (e.g., cyclohexanone, 1.5-3.0 equiv.) are added.
-
Initiation: The catalyst solution (typically 1-10 mol%) is added to the mixture of the donor and acceptor.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Michael adduct.
-
Characterization: The yield, diastereomeric ratio (determined by 1H NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC analysis) of the purified product are determined.
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Chiral 2,2'-Bipyrrolidine Derivative[5]
-
Reaction Setup: In a reaction vial, the chiral diamine catalyst (e.g., a 2,2'-bipyrrolidine derivative, 10 mol%) and a co-catalyst/additive if required (e.g., an acid) are dissolved in the solvent.
-
Addition of Reactants: The aldehyde (Michael donor, e.g., propanal, 2.0 equiv.) is added, followed by the nitroolefin (Michael acceptor, e.g., β-nitrostyrene, 1.0 equiv.).
-
Reaction Conditions: The mixture is stirred at the specified temperature for the required duration. The progress of the reaction is monitored by TLC.
-
Quenching and Extraction: The reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification and Analysis: The resulting crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess of the final product are determined using 1H NMR and chiral HPLC, respectively.
Reaction Workflow and Mechanistic Considerations
The asymmetric Michael addition catalyzed by chiral diamines generally proceeds through the formation of a nucleophilic enamine intermediate from the carbonyl donor and the secondary amine of the catalyst. This enamine then attacks the Michael acceptor in a stereocontrolled manner, directed by the chiral environment of the catalyst. The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Michael Donor (Ketone/Aldehyde)\n+ Michael Acceptor (e.g., Nitroolefin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Chiral Diamine Catalyst\n+ Co-catalyst (optional)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction_Setup [label="Reaction Setup\n(Solvent, Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine_Formation [label="Enamine Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Addition [label="Stereoselective\nMichael Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up & Purification\n(Extraction, Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analysis\n(Yield, dr, ee%)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Chiral Michael Adduct", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reactants; Start -> Catalyst; Reactants -> Reaction_Setup; Catalyst -> Reaction_Setup; Reaction_Setup -> Enamine_Formation [label="Catalytic Cycle Start"]; Enamine_Formation -> Michael_Addition; Michael_Addition -> Hydrolysis; Hydrolysis -> Reaction_Setup [label="Catalyst Regeneration"]; Hydrolysis -> Workup; Workup -> Analysis; Analysis -> Product; } .dot
General workflow for a chiral diamine-catalyzed asymmetric Michael addition.
References
- 1. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. deepdyve.com [deepdyve.com]
- 7. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An efficient synthesis of chiral diamines with rigid backbones: application in enantioselective Michael addition of malonates to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Steric and Electronic Effects of Butane-1,2-diamine Ligands: A Comparative Guide
Butane-1,2-diamine (bn) is a bidentate ligand that exists as three stereoisomers: (R,R)-bn, (S,S)-bn, and meso-bn. These isomers, upon coordination to a metal center, give rise to complexes with distinct stereochemical and electronic properties. The ethyl groups on the ligand backbone introduce steric bulk compared to ethylenediamine (en), influencing the stability, structure, and reactivity of the resulting metal complexes. This guide provides a comparative analysis of the steric and electronic effects of butane-1,2-diamine ligands, supported by experimental data from scientific literature.
Steric Effects
The primary steric influence of the butane-1,2-diamine ligand arises from the two ethyl groups attached to the chiral carbon atoms of the chelate ring. The orientation of these groups, dictated by the stereochemistry of the ligand, significantly impacts the conformation of the chelate ring and the overall geometry of the metal complex.
In square planar and octahedral complexes, the five-membered chelate ring formed by butane-1,2-diamine adopts a puckered or gauche conformation to minimize steric strain. The ethyl groups can occupy either axial or equatorial positions. The stereoisomerism of the ligand dictates the preferred conformation and the resulting steric environment around the metal center. For instance, in complexes of meso-2,3-butanediamine, a closely related ligand, the methyl groups have been observed in axial positions, which is a conformation less commonly seen and highlights the steric influence of the substituents.
The increased steric bulk of butane-1,2-diamine compared to ethylenediamine can lead to lower thermodynamic stability of its metal complexes. This is evident from the formation constants of related diamine complexes.
Electronic Effects
The alkyl groups in butane-1,2-diamine are electron-donating, which increases the electron density on the nitrogen donor atoms. This enhanced donor strength, or basicity, is expected to lead to the formation of more stable metal complexes compared to those with less basic diamines. However, this electronic effect is often counteracted by the steric hindrance introduced by the same alkyl groups. The interplay between these electronic and steric effects determines the overall stability and reactivity of the metal complexes.
Spectroscopic techniques such as NMR and IR spectroscopy can provide insights into the electronic effects of the ligand. Changes in the chemical shifts of the ligand protons and carbons upon coordination, as well as shifts in the vibrational frequencies of the M-N bond, can be correlated with the electron-donating ability of the ligand.
Comparative Data
To quantitatively assess the steric and electronic effects, the following tables summarize key experimental data for butane-1,2-diamine and related diamine ligands.
Table 1: Stability Constants of Metal-Diamine Complexes
| Ligand | Metal Ion | Log K₁ | Log K₂ | Log K₃ | Reference |
| meso-Butane-2,3-diamine | Ni²⁺ | 6.55 | 5.25 | - | |
| (±)-Butane-2,3-diamine | Ni²⁺ | 6.80 | 5.61 | - | |
| Ethylenediamine | Ni²⁺ | 7.32 | 6.18 | 4.27 | |
| meso-Butane-2,3-diamine | Cu²⁺ | 10.15 | 8.80 | - | |
| (±)-Butane-2,3-diamine | Cu²⁺ | 10.60 | 9.30 | - | |
| Ethylenediamine | Cu²⁺ | 10.48 | 9.07 | - | |
| 1,4-Butanediamine | Ca²⁺ | 4.072 | - | - | [1] |
| 1,3-Propanediamine | Ca²⁺ | 5.25 | - | - | [1] |
| Ethylenediamine | Ca²⁺ | 4.69 | - | - | [1] |
Table 2: Selected Bond Lengths and Angles in Diamine Metal Complexes
| Complex | M-N Bond Length (Å) | N-M-N Angle (°) | Reference |
| [Ni(N,N'-di(4-methylbenzylidene)-meso-2,3-bn)Br₂] | 2.031(5), 2.037(5) | 84.1(2) | |
| Note: Data for unsubstituted butane-1,2-diamine complexes is limited in the searched literature. The data presented is for a derivative of a closely related ligand. |
Table 3: Spectroscopic Data for Diamine Ligands and their Complexes
| Compound | Key IR Frequencies (cm⁻¹) ν(N-H), ν(M-N) | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| N,N'-Bis(1,3-benzodioxol-5-ylmethylene)butane-1,4-diamine | 1641 (C=N) | 8.01 (CH=N) | - | |
| Cr(III), Mn(II), Fe(III) complexes of the above ligand | Shifted C=N band, New bands for M-N | Shifted ligand protons | - | |
| Note: Specific comparative data for (R,R)-, (S,S)-, and meso-butane-1,2-diamine complexes were not available in the searched results. The data is for a Schiff base derivative of butane-1,4-diamine. |
Experimental Protocols
A. Synthesis of a Generic Metal-Butane-1,2-diamine Complex
A general procedure for the synthesis of a metal complex with butane-1,2-diamine involves the reaction of a metal salt with the diamine ligand in a suitable solvent.
-
Materials: Metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O), butane-1,2-diamine (either a specific stereoisomer or the racemic mixture), and a suitable solvent (e.g., ethanol, methanol, water).
-
Procedure:
-
Dissolve the metal salt in the chosen solvent.
-
Add a stoichiometric amount of the butane-1,2-diamine ligand to the metal salt solution with stirring. The molar ratio of metal to ligand will depend on the desired complex (e.g., 1:1, 1:2, 1:3).
-
The reaction mixture may be heated or stirred at room temperature for a specific period to ensure complete complex formation.
-
The resulting complex may precipitate out of the solution, or the solvent may need to be partially or fully evaporated to induce crystallization.
-
The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
B. Characterization Methods
The synthesized complexes are typically characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
Infrared (IR) Spectroscopy: To identify the coordination of the diamine ligand to the metal center by observing shifts in the N-H stretching and bending vibrations, and the appearance of new bands corresponding to M-N vibrations.
-
UV-Visible Spectroscopy: To study the electronic transitions within the metal d-orbitals, which provides information about the coordination geometry of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the conformation of the chelate ring.
-
Potentiometric Titration: To determine the stability constants of the metal complexes in solution.
Visualizations
Coordination of Butane-1,2-diamine to a Metal Center
Caption: Chelation of a butane-1,2-diamine ligand to a central metal ion.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Conclusion
The steric and electronic effects of butane-1,2-diamine ligands are intricately linked and play a crucial role in determining the properties of their metal complexes. The ethyl groups introduce significant steric bulk, which can influence the conformation of the chelate ring and the overall stability of the complex. Electronically, the alkyl groups enhance the donor capacity of the nitrogen atoms. The available data on related diamine ligands suggest that while the electronic effects might favor stronger coordination, the steric hindrance often leads to a decrease in the overall stability of the complexes compared to less substituted ligands like ethylenediamine. A comprehensive comparative study of the (R,R)-, (S,S)-, and meso-isomers of butane-1,2-diamine is necessary to fully elucidate the subtle differences in their coordination chemistry. Such studies would provide valuable data for the rational design of metal complexes with specific properties for applications in catalysis, materials science, and drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-N-Boc-butane-1,2-diamine-HCl: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-N-Boc-butane-1,2-diamine-HCl, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions:
This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), this compound is corrosive to metals, harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage. It is also fatal if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Chemical Hazards
| Hazard Statement | Classification |
| May be corrosive to metals | Category 1 |
| Harmful if swallowed | Category 4 |
| Toxic in contact with skin | Category 3 |
| Causes severe skin burns and eye damage | Category 1B |
| Fatal if inhaled | Category 2 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.
1. Waste Collection and Labeling:
-
Solid Waste: Unused or contaminated solid this compound should be placed in a designated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. It is crucial to avoid mixing this waste with other incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and include the full chemical name: "this compound," its CAS number, and the associated hazards (e.g., Corrosive, Toxic).
2. Waste Segregation and Storage:
-
Segregation: This waste should be segregated from other laboratory waste streams, particularly from bases and oxidizing agents, to prevent any potential reactions.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
3. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), followed by water.
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous and must be collected in the appropriate liquid hazardous waste container.
-
Final Disposal: After triple rinsing and allowing the container to dry completely, the label must be defaced or removed. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and the spilled substance and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate it.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all forms of the chemical waste are handled safely and in accordance with standard laboratory procedures for hazardous materials.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal. Adherence to local, state, and federal regulations is mandatory.
References
Personal protective equipment for handling 2-N-Boc-butane-1,2-diamine-HCl
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-N-Boc-butane-1,2-diamine-HCl, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE):
This compound is a chemical that requires careful handling to avoid potential health risks. The primary hazards include skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Government-approved eye and face protection should be worn.[1] |
| Skin Protection | Chemical-resistant Gloves | Compatible, chemical-resistant gloves must be inspected before use.[1] |
| Lab Coat or Protective Clothing | To prevent skin contact.[1] | |
| Respiratory Protection | Respirator | A government-approved respirator is recommended.[1] |
Safe Handling and Storage Procedures:
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[2]
-
Hygiene: Wash hands thoroughly after handling the compound.[1]
-
Emergency Equipment: Ensure that a safety shower and eye bath are readily accessible.[1]
Storage Plan:
-
Store in a tightly closed container in a dry and cool place.[2]
-
Keep in a well-ventilated area.[2]
-
Store under an inert atmosphere.[2]
Disposal Plan:
Contaminated materials and the compound itself must be disposed of according to federal, state, and local regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method |
| Unused Compound | Dispose of contents and container to an approved waste disposal plant.[2] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with regulations. |
| Spills | Absorb the spill with inert material (e.g., sand or earth) and place it in a suitable container for disposal.[3] |
Experimental Workflow for Safe Handling and Disposal:
The following diagram illustrates the step-by-step process for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
